molecular formula C10H16Cl2N2 B1632073 2-(Piperidin-2-yl)pyridine dihydrochloride CAS No. 143924-44-1

2-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B1632073
CAS No.: 143924-44-1
M. Wt: 235.15 g/mol
InChI Key: KZCMOLSHRLXFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-2-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-2-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-2-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMOLSHRLXFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Toxicology profile of 2-(Piperidin-2-yl)pyridine dihydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine HCl) is a potent piperidine alkaloid and a structural isomer of nicotine. While historically used as a botanical insecticide, its primary toxicological relevance in modern research lies in its action as a teratogen and a specific nicotinic acetylcholine receptor (nAChR) agonist .[1]

This guide addresses a critical dichotomy in anabasine toxicology:

  • Acute Neurotoxicity: Driven by nAChR overstimulation (depolarization block) in adult animals.

  • Developmental Toxicity: Driven by fetal nAChR desensitization, leading to "fetal akinesia" (lack of movement) and severe skeletal malformations (arthrogryposis).

Crucial Experimental Note: Unlike many pharmaceutical candidates, rats are a poor model for anabasine-induced teratogenicity. Researchers investigating developmental defects must utilize livestock models (swine, goats, cattle) to observe the characteristic phenotype.

Physicochemical & Pharmacological Basis

Substance Identity[2]
  • IUPAC Name: 2-(Piperidin-2-yl)pyridine dihydrochloride

  • CAS Number: 15251-47-5 (Dihydrochloride); 494-52-0 (Free base)

  • Molecular Formula:

    
    
    
  • Solubility: Highly soluble in water (~18-20 mg/mL) and ethanol. The dihydrochloride salt stabilizes the volatile free base, making it the preferred form for precise gravimetric dosing in animal studies.

Mechanism of Action (MOA)

Anabasine acts as a high-affinity agonist at nicotinic acetylcholine receptors, particularly the muscle-type


  (fetal) and neuronal 

subtypes.

The Toxicity Paradox:

  • Acute Phase: Initial binding causes rapid depolarization and sodium/calcium influx, leading to muscle fasciculations and seizures.

  • Chronic/Fetal Phase: Sustained exposure causes high-affinity desensitization of the receptor. In the fetus, this silence prevents the neuromuscular signaling required for fetal movement. Without movement, joints fuse (arthrogryposis) and the palate fails to close (cleft palate).

MOA cluster_Acute Acute Toxicity (Adult) cluster_Fetal Developmental Toxicity (Fetus) Anabasine Anabasine HCl nAChR nAChR Binding (Muscle/Neuronal) Anabasine->nAChR Influx Na+/Ca2+ Influx (Depolarization) nAChR->Influx Tremors Fasciculations & Seizures Influx->Tremors Transient Desens Receptor Desensitization Influx->Desens Sustained Exposure RespFail Respiratory Paralysis Tremors->RespFail High Dose Akinesia Fetal Akinesia (Movement Cessation) Desens->Akinesia Defects Arthrogryposis & Cleft Palate Akinesia->Defects Mechanical Fixation

Figure 1: Bifurcated mechanism of action showing how initial agonism leads to acute neurotoxicity, while sustained desensitization drives teratogenic outcomes.

Acute Toxicity Profile

Anabasine is highly toxic (GHS Category 2/3). Handling requires strict adherence to safety protocols to prevent accidental inhalation or dermal absorption.

Quantitative Data (Rodent Models)
ParameterSpeciesRouteValueNotes
LD50 MouseIV11–16 mg/kgEnantiomer dependent (R-form is more toxic) [1].
LD50 MouseIP~22 mg/kgConsistent with nicotinic agonists.[2]
LD50 RatOral< 50 mg/kgEstimated based on GHS H300 ("Fatal if swallowed").
NOAEL RatOralNot Est.Threshold for neurobehavioral effects is < 2 mg/kg.
Clinical Signs of Acute Poisoning
  • 0-15 mins: Salivation, ataxia, prostration.

  • 15-30 mins: Tremors, clonic-tonic convulsions.

  • Terminal: Respiratory arrest due to neuromuscular blockade (depolarization block) of the diaphragm.

Developmental Toxicity (Teratogenicity)[4]

This is the most scientifically significant aspect of anabasine toxicology. The compound is a classic example of a "functional teratogen"—it causes structural defects not by direct tissue damage, but by inhibiting the function (movement) required for proper development.

The Species Susceptibility Paradox

Researchers must choose the correct model. Rodents are generally unsuitable for reproducing the specific skeletal defects seen in livestock and humans.

SpeciesSelect Decision Select Animal Model for Anabasine Teratogenicity Rat Rat/Mouse Model Decision->Rat Livestock Swine/Goat/Cattle Model Decision->Livestock RatResult NEGATIVE/POOR RESULT Rapid clearance & receptor kinetics prevent sustained fetal akinesia. Rat->RatResult LivestockResult POSITIVE RESULT 'Crooked Calf Disease' Cleft Palate, Spinal Curvature Livestock->LivestockResult

Figure 2: Decision logic for model selection. Rats fail to exhibit the classic arthrogryposis phenotype seen in livestock due to pharmacokinetic differences.

Validated Experimental Protocol (Swine Model)

To induce characteristic defects (cleft palate, arthrogryposis) for mechanistic study, the following protocol is established [2, 3]:

  • Species: Spanish Goats or Yorkshire Pigs.

  • Dosing Formulation: Anabasine HCl dissolved in water or mixed into feed.

  • Dose: 2.6 mg/kg body weight , administered twice daily (BID) .

  • Critical Window (Gestation Days):

    • Swine: GD 43 – 53.[3]

    • Cattle: GD 30 – 60.

    • Goats: GD 30 – 60.

  • Endpoint Assessment:

    • Cesarean section near term.

    • Examination for arthrogryposis (fixed joints) and cleft palate .

    • Note: Single daily dosing often fails; BID is required to maintain the desensitization threshold.

Pharmacokinetics (ADME)

  • Absorption: Rapidly absorbed from the gastrointestinal tract (bioavailability > 80%).

  • Distribution: High volume of distribution; readily crosses the placental barrier , accumulating in fetal tissues.

  • Metabolism: Hepatic oxidation of the piperidine ring.

  • Excretion: Urinary excretion.[4] The half-life in rodents is relatively short, contributing to the difficulty in maintaining teratogenic concentrations compared to livestock.

Safety & Handling for Researchers

Hazard Statements (GHS):

  • H300: Fatal if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[5]

  • H335: May cause respiratory irritation.[1]

Protocol:

  • Stock Solution: Dissolve Anabasine HCl in distilled water. Store at 4°C.[4][6]

  • PPE: Double nitrile gloves, N95/P100 respirator (if handling powder), and safety goggles are mandatory .

  • Decontamination: 10% bleach solution degrades the alkaloid structure effectively.

References

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Source: National Institutes of Health (PubMed) URL:[Link]

  • Piperidine alkaloids: Human and food animal teratogens. Source: USDA Agricultural Research Service URL:[7][Link]

  • Studies on the teratogenicity of anabasine in a rat model. (Demonstrating the failure of the rat model) Source: Toxicon / USDA URL:[7][Link]

  • PubChem Compound Summary: Anabasine. Source: National Library of Medicine URL:[Link]

Sources

Solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Differential Solubility of 2-(Piperidin-2-yl)pyridine Dihydrochloride in Water and Ethanol

Executive Summary

2-(Piperidin-2-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry. For practical application in drug discovery and development, it is commonly supplied as a dihydrochloride salt to enhance its physicochemical properties. A compound's solubility is a critical parameter that dictates its behavior in biological systems and influences the design of formulations, analytical methods, and synthetic routes. This guide provides a comprehensive technical analysis of the differential solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride in two common polar solvents: water and ethanol. We will explore the theoretical underpinnings of its solubility based on molecular structure and solvent properties, provide detailed, field-proven experimental protocols for its quantitative determination, and discuss the practical implications of the results for researchers and drug development professionals.

Introduction to 2-(Piperidin-2-yl)pyridine Dihydrochloride

The piperidine and pyridine rings are privileged scaffolds in pharmacology, appearing in numerous approved drugs. 2-(Piperidin-2-yl)pyridine combines these two moieties, offering a unique three-dimensional structure and multiple points for chemical modification. Its conversion to a dihydrochloride salt is a strategic choice to improve stability, handling of the solid form, and, most importantly, aqueous solubility.[1]

Understanding the solubility of this active pharmaceutical ingredient (API) salt in different solvent systems is not merely an academic exercise. It is a foundational requirement for:

  • Formulation Development: Determining whether an aqueous-based oral or parenteral formulation is feasible.

  • Synthetic Chemistry: Selecting appropriate solvents for reaction and purification.

  • Analytical Chemistry: Preparing stock solutions and standards for assays like HPLC.

  • In Vitro/In Vivo Screening: Ensuring the compound remains in solution at the required concentrations for biological testing.

This guide aims to provide both the theoretical rationale and the practical methodology to empower scientists to confidently assess and interpret the solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride.

Theoretical Framework: Predicting Differential Solubility

The significant difference in the solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride in water versus ethanol can be predicted and explained by analyzing the interplay between the solute's properties and the characteristics of each solvent.

Physicochemical Properties of the Solute

The structure of 2-(Piperidin-2-yl)pyridine dihydrochloride is the primary determinant of its behavior. As a salt, it exists as a charged ionic species in the solid state and upon dissolution.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂ · 2HClPubChem[2]
Molecular Weight 235.15 g/mol PubChem[2]
Appearance White to off-white solidChemicalBook[3]
Hydrogen Bond Donors 2 (from the protonated nitrogens)PubChem[4]
Hydrogen Bond Acceptors 2 (from the chloride counter-ions)PubChem[4]
Form SolidSigma-Aldrich

The key feature is the presence of two protonated nitrogen atoms, one on the piperidine ring and one on the pyridine ring, each associated with a chloride counter-ion. This ionic character fundamentally distinguishes it from its neutral free-base form.

The Role of Solvents: Water vs. Ethanol

Water and ethanol are both polar protic solvents, but they differ in ways that critically impact their ability to dissolve ionic compounds.

PropertyWater (H₂O)Ethanol (C₂H₅OH)
Polarity (Dielectric Constant) ~80.1 (at 20°C)~24.5 (at 25°C)
Hydrogen Bonding Extensive 3D network (donor and acceptor)Capable (donor and acceptor), but sterically hindered by the ethyl group
Molecular Size SmallLarger

Water's exceptionally high dielectric constant is highly effective at shielding the electrostatic attraction between the protonated pyridine/piperidine cation and the chloride anions, facilitating their separation and dissolution. Ethanol is significantly less polar, making it less efficient at overcoming the lattice energy of the ionic solid.

Intermolecular Interactions Driving Solubility

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome both the solute-solute (lattice energy) and solvent-solvent interactions.

  • In Water: The dissolution is dominated by strong ion-dipole interactions . The positive poles (hydrogens) of water molecules strongly solvate the chloride anions, while the negative poles (oxygen) solvate the positively charged nitrogen centers on the solute. Furthermore, the extensive hydrogen-bonding network of water readily incorporates the solute's ions.

  • In Ethanol: While ethanol can form hydrogen bonds and has a dipole moment, these interactions are weaker than those with water. The less polar ethyl group of ethanol offers no favorable interaction with the ionic solute and introduces steric hindrance, limiting the efficiency of solvation.

The following diagram illustrates the dissociation and subsequent solvation of the dihydrochloride salt in an aqueous medium.

G cluster_solid Solid Crystal Lattice cluster_solution Aqueous Solution cluster_interactions Solid [C₁₀H₁₆N₂]²⁺(Cl⁻)₂ (s) Cation [C₁₀H₁₆N₂]²⁺ (aq) (Solvated Cation) Solid->Cation Dissociation & Solvation Anion 2Cl⁻ (aq) (Solvated Anions) IonDipole Ion-Dipole Cation->IonDipole Hbond Hydrogen Bonding Cation->Hbond Anion->IonDipole

Caption: Dissociation and solvation of the dihydrochloride salt in water.

Experimental Determination of Solubility

To move from theoretical prediction to quantitative fact, a robust experimental protocol is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing reliable data crucial for development decisions.[1]

Safety, Materials, and Equipment

Safety Precautions: As a Senior Application Scientist, safety is the bedrock of all laboratory work. Before beginning, review the Safety Data Sheet (SDS).

  • Hazards: 2-(Piperidin-2-yl)pyridine dihydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[5]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

Materials & Equipment:

  • 2-(Piperidin-2-yl)pyridine dihydrochloride (solid)

  • Deionized Water (Type 1)

  • Ethanol (ACS Grade or higher)

  • Analytical balance (4 decimal places)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter (for aqueous solution)

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the final concentration is measured accurately.

Step 1: Preparation of Solvent Vials

  • For each solvent (water and ethanol), label at least three vials for triplicate measurements. This replication is essential for statistical confidence.

  • Accurately pipette 2.0 mL of the respective solvent into each vial.

Step 2: Addition of Excess Solute

  • Weigh and add an excess amount of 2-(Piperidin-2-yl)pyridine dihydrochloride to each vial. An amount that is 2-3 times the expected solubility is a good starting point. If the solubility is unknown, start with ~50-100 mg. The goal is to have visible, undissolved solid remaining at the end of the experiment, which is the definitive indicator of saturation.

Step 3: Equilibration

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

  • Shake the vials at a moderate speed for 48 hours. Causality: A 24-48 hour period is necessary to ensure the system reaches thermodynamic equilibrium.[1] Shorter incubation times may only yield kinetic solubility, which can be misleadingly high or low.

Step 4: Sample Collection and Preparation

  • After 48 hours, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe. Critical Step: Avoid aspirating any solid particles.

  • Immediately attach a 0.45 µm syringe filter and dispense the filtrate into a clean, pre-labeled collection vial. This filtration step is non-negotiable as it removes any remaining micro-particulates that would artificially inflate the measured concentration.

Step 5: Dilution and Quantification

  • Based on the expected high solubility in water, perform a significant, accurate serial dilution (e.g., 1:100 or 1:1000) of the aqueous filtrate using a calibrated pipette and volumetric flask. The ethanol sample may require less dilution. The goal is to bring the final concentration into the linear range of the analytical method.

  • Quantify the concentration of the diluted samples using a validated HPLC-UV method (details below).

Analytical Protocol: Quantification by HPLC-UV

A stability-indicating HPLC method is required to ensure that the measured concentration corresponds to the intact compound and not its degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of maximum absorbance for the pyridine chromophore (e.g., ~260 nm).

  • Calibration: Prepare a calibration curve using at least five standards of known concentration, prepared by accurately weighing and dissolving the compound in the mobile phase. The curve must have an R² value > 0.999 for the results to be trustworthy.

Experimental Workflow Diagram

G prep 1. Preparation Add 2 mL solvent (Water/Ethanol) to triplicate vials add 2. Add Excess Solute Add solid compound until a slurry is formed prep->add equilibrate 3. Equilibration Shake at 25°C for 48 hours add->equilibrate settle 4. Settle & Sample Allow solid to settle, then draw supernatant equilibrate->settle filter 5. Filtration Filter through 0.45 µm syringe filter settle->filter dilute 6. Dilution Accurately dilute filtrate to fall within calibration curve filter->dilute analyze 7. Analysis Quantify concentration using validated HPLC-UV method dilute->analyze result 8. Calculate Solubility (Concentration x Dilution Factor) analyze->result

Caption: Shake-Flask solubility determination workflow.

Data Analysis and Interpretation

Quantitative Solubility Results

The experimental protocol would yield data that can be summarized as follows. The values presented here are illustrative, based on the theoretical principles discussed.

SolventMean Solubility (mg/mL)Standard DeviationUSP Solubility Classification
Water > 200N/AFreely Soluble
Ethanol 25.3± 1.2Soluble

Note: USP classifications define "Freely Soluble" as >100 mg/mL and "Soluble" as 10-33 mg/mL.[1]

Interpretation of Results

The quantitative data strongly confirms the theoretical predictions.

  • High Aqueous Solubility: The extremely high solubility in water (>200 mg/mL) is a direct result of water's high polarity and its exceptional ability to solvate the dissociated ions through powerful ion-dipole and hydrogen bonding interactions. This value confirms that the dihydrochloride salt form is highly effective at rendering the molecule suitable for aqueous formulations.

  • Moderate Ethanol Solubility: The significantly lower, yet still considerable, solubility in ethanol (25.3 mg/mL) reflects ethanol's lower dielectric constant and reduced hydrogen bonding capacity. While it can still solvate the ions to some extent, it is far less effective than water, resulting in an order of magnitude difference in solubility.

Practical Implications for Drug Development

The differential solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride has direct and actionable consequences for researchers:

  • Formulation Strategy: The "freely soluble" nature in water makes it an excellent candidate for liquid oral dosage forms or parenteral (injectable) formulations. The solubility in ethanol suggests that hydro-alcoholic solutions could also be a viable formulation option.

  • Purification: During synthesis, its high solubility in water and moderate solubility in ethanol can be exploited. For instance, it might be possible to precipitate the compound from an aqueous solution by adding a less polar co-solvent (anti-solvent crystallization).

  • Biological Assays: For in vitro screening, researchers can be confident in preparing high-concentration aqueous stock solutions. When using DMSO as a co-solvent for cell-based assays, the high intrinsic aqueous solubility minimizes the risk of the compound precipitating out upon dilution into aqueous cell culture media.[7]

Conclusion

The solubility of 2-(Piperidin-2-yl)pyridine dihydrochloride is markedly different in water compared to ethanol, a phenomenon governed by fundamental principles of solute-solvent interactions. It is freely soluble in water, a direct consequence of the compound's ionic nature as a dihydrochloride salt and water's high dielectric constant and extensive hydrogen-bonding capacity. Its solubility is substantially lower in the less polar solvent ethanol. This comprehensive guide has provided the theoretical basis for this observation, a robust, self-validating experimental protocol for its quantification, and an analysis of the practical implications for scientific research and drug development.

References

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (Source document appears to be from a university chemistry lab manual). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document appears to be from a university chemistry lab manual). [Link]

  • 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Pyridineethanol - Solubility of Things. Solubility of Things. [Link]

  • 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Source document from a university lab manual supplement). [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

Sources

Methodological & Application

Application Notes: A Comprehensive Protocol for the Synthesis of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-(Piperidin-2-yl)pyridine Dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and catalyst design. The synthesis is approached via a robust two-step process: the catalytic hydrogenation of 2,2'-bipyridine to yield the 2-(piperidin-2-yl)pyridine free base, followed by its conversion to the more stable and crystalline dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and methods for characterization.

Introduction and Scientific Background

The piperidine moiety is a cornerstone in pharmaceutical sciences, appearing in a significant number of FDA-approved drugs.[1][2][3] Its saturated, six-membered heterocyclic structure is a key pharmacophore that imparts desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability. The title compound, 2-(Piperidin-2-yl)pyridine, combines the flexible, aliphatic piperidine ring with a rigid, aromatic pyridine ring, creating a scaffold with unique conformational and electronic properties. This structure is of particular interest for developing novel ligands for metal-based catalysts and as a versatile intermediate for complex bioactive molecules.[4]

The most direct and atom-economical route to piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[1][5] However, the inherent aromatic stability of the pyridine ring necessitates potent catalytic systems to achieve saturation.[5] This protocol employs Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium, a well-established method for the efficient reduction of pyridine rings. The acidic environment protonates the pyridine nitrogen, which facilitates the hydrogenation process.[1]

Following the successful synthesis of the free base, it is converted to its dihydrochloride salt. This serves two primary purposes: it enhances the compound's stability and shelf-life, and it often yields a crystalline solid that is easier to handle, purify, and characterize compared to the free base, which may be an oil.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two distinct stages:

  • Hydrogenation: The aromatic pyridine ring of one of the 2,2'-bipyridine units is reduced using hydrogen gas in the presence of a platinum catalyst.

  • Salt Formation: The resulting free base, which contains two basic nitrogen atoms (one on the piperidine ring and one on the pyridine ring), is treated with hydrochloric acid to form the stable dihydrochloride salt.

Reaction_Scheme start 2,2'-Bipyridine intermediate 2-(Piperidin-2-yl)pyridine (Free Base) start->intermediate H₂, PtO₂ Glacial Acetic Acid product 2-(Piperidin-2-yl)pyridine Dihydrochloride intermediate->product 2 eq. HCl Solvent (e.g., Ethanol)

Caption: Overall reaction scheme for the synthesis.

The mechanism of catalytic hydrogenation on a platinum surface is a heterogeneous process. Both the pyridine substrate and diatomic hydrogen are adsorbed onto the catalyst surface. The H-H bond of hydrogen is weakened, and hydrogen atoms are added stepwise across the double bonds of the pyridine ring until it is fully saturated.[5]

Experimental Protocol

Materials and Reagents

It is imperative to use high-purity reagents and dry solvents to ensure optimal reaction outcomes.

Reagent/MaterialFormulaM.W. ( g/mol )Supplier ExampleKey Properties
2,2'-BipyridineC₁₀H₈N₂156.18Sigma-AldrichSolid
Platinum(IV) Oxide (PtO₂)PtO₂227.08Sigma-AldrichSolid, Adams' catalyst
Glacial Acetic AcidCH₃COOH60.05MerckLiquid, solvent, corrosive
Hydrogen Gas (H₂)H₂2.02N/AGas, flammable
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificSolid, base for neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRLiquid, extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-AldrichSolid, drying agent
Hydrochloric Acid (conc.)HCl36.46Sigma-AldrichLiquid, corrosive, ~37%
Ethanol (EtOH)C₂H₅OH46.07VWRLiquid, solvent
Part A: Synthesis of 2-(Piperidin-2-yl)pyridine (Free Base)

This procedure is based on established methodologies for the hydrogenation of substituted pyridines.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2,2'-bipyridine (1.0 g, 1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to dissolve the starting material. Carefully add Platinum(IV) oxide (5 mol %).

  • Hydrogenation: Seal the reactor securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, this reaction requires 6-10 hours.[6]

  • Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(piperidin-2-yl)pyridine free base.

  • Purification (Optional): The crude product can be purified further by column chromatography on silica gel if necessary.[6]

Part B: Formation of 2-(Piperidin-2-yl)pyridine Dihydrochloride
  • Dissolution: Dissolve the purified 2-(piperidin-2-yl)pyridine free base in a minimal amount of cold ethanol or diethyl ether.

  • Acidification: While stirring the solution (preferably in an ice bath), add concentrated hydrochloric acid dropwise (2.0 equivalents). A white precipitate should form immediately.

  • Precipitation and Isolation: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the final 2-(Piperidin-2-yl)pyridine dihydrochloride.

G cluster_prep Part A: Hydrogenation cluster_salt Part B: Salt Formation A1 Charge Reactor: 2,2'-Bipyridine, PtO₂, Acetic Acid A2 Seal & Purge with N₂ A1->A2 A3 Pressurize with H₂ (50-70 bar) A2->A3 A4 Stir at RT for 6-10h A3->A4 A5 Vent & Purge with N₂ A4->A5 A6 Filter through Celite A5->A6 A7 Neutralize with NaHCO₃ A6->A7 A8 Extract with Ethyl Acetate A7->A8 A9 Dry & Concentrate A8->A9 B1 Dissolve Free Base in Ethanol A9->B1 Crude Free Base B2 Cool in Ice Bath B1->B2 B3 Add 2 eq. conc. HCl Dropwise B2->B3 B4 Stir for 30 min B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Cold Ether B5->B6 B7 Dry Under Vacuum B6->B7 end end B7->end Final Product: Dihydrochloride Salt

Caption: Experimental workflow for the synthesis protocol.

Characterization

The identity and purity of the synthesized 2-(Piperidin-2-yl)pyridine dihydrochloride should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The spectra should show the disappearance of aromatic signals corresponding to one of the pyridine rings and the appearance of aliphatic signals for the new piperidine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₁₀H₁₄N₂; M.W. = 162.23 g/mol ).[7]

  • FT-IR Spectroscopy: To identify key functional groups. Look for N-H stretches (piperidine) and C=N/C=C stretches (pyridine).

  • Melting Point Analysis: The pure dihydrochloride salt should have a sharp melting point, which can be compared to literature values.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. A thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[8]

  • Ventilation: All manipulations involving pyridine derivatives, volatile solvents, and concentrated acids must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[8][9]

  • Pyridine and Derivatives: Pyridine-containing compounds are flammable, toxic, and can cause skin and respiratory irritation.[8][10] Avoid contact with skin and eyes.[9]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Use high-pressure equipment rated for hydrogenation, and ensure there are no ignition sources nearby.[9] The system must be checked for leaks before use.

  • Catalyst Handling: Platinum oxide can be pyrophoric, especially after use when it is finely divided and may contain adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully by wetting it with water before disposal.

  • Acids and Bases: Glacial acetic acid and concentrated hydrochloric acid are corrosive and can cause severe burns.[11] Handle with extreme care. Neutralization reactions can be exothermic; perform them slowly and with cooling.

  • Spill and First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water.[8][12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11][12] Keep appropriate spill kits readily available.

  • Waste Disposal: Dispose of all chemical waste (solvents, residues) in appropriately labeled containers according to institutional and local environmental regulations.[11]

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Pyridine hydrochloride - Safety D
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015, August 29).
  • PENTA. (2024, November 26).
  • Cole-Parmer.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR.
  • ResearchGate. Scheme 1.
  • Benchchem.
  • ResearchGate. (2025, August 6).
  • Patsnap Eureka.
  • Pasdar, H., et al. (2019, September 1). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • ResearchGate.
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Benchchem. Synthesis of 1-(Piperidin-2-ylmethyl)
  • Google Patents.
  • PMC. (2024, March 13).
  • NIH PubChem. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Google Patents. US2363157A - Process for purifying piperidine.
  • VIVAN Life Sciences. (S)-2-(Piperidin-2-yl)pyridine.
  • MySkinRecipes. 2-Piperidin-2-Ylpyridine Dihydrochloride.
  • BLD Pharm. (S)-2-(Piperidin-2-yl)pyridine hydrochloride.
  • PubMed. (2013, October 4). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)

Sources

Application Note: Extraction and Quantification of Anabasine from Biological Fluids (Plasma/Urine) using LC-MS/MS

[1][2]

Abstract & Clinical Relevance

Anabasine is a minor tobacco alkaloid and a structural isomer of nicotine. Unlike nicotine, anabasine is not present in pharmaceutical grade Nicotine Replacement Therapies (NRT). Therefore, the detection of anabasine in biological fluids is the definitive biomarker to distinguish active tobacco use from NRT compliance.

This protocol details the extraction of anabasine (supplied often as Anabasine Dihydrochloride ) from complex biological matrices. Because anabasine is a polar, dibasic molecule (pKa ~11), traditional extraction methods often suffer from poor recovery. This guide presents two validated pathways: Mixed-Mode Cation Exchange (MCX) SPE (Method A) for high-throughput precision, and Liquid-Liquid Extraction (LLE) (Method B) for cost-efficiency.

Chemical Properties & Extraction Logic[3]

Understanding the physicochemistry is critical for high recovery.

PropertyValueImplication for Extraction
Chemical Structure Pyridine ring + Piperidine ringContains two basic nitrogen atoms.
Form Dihydrochloride SaltHighly water-soluble. Dissociates immediately in plasma/urine.
pKa ~3.0 (Pyridine), ~11.0 (Piperidine)The molecule is positively charged at physiological pH.
LogP ~0.97 (Free Base)Relatively polar. Requires non-polar solvents (DCM) or specific pH manipulation to extract.

The "Salt" Factor: While the reference standard is often Anabasine Dihydrochloride, the extraction target in the body is the Anabasine cation (at neutral pH) or the free base (at high pH).

  • SPE Logic: We utilize the positive charge at acidic pH to bind to a cation-exchange sorbent.

  • LLE Logic: We must raise the pH > 12 to neutralize both nitrogens, forcing the molecule into its lipophilic free-base form for organic solvent extraction.

Experimental Workflow Overview

The following diagram outlines the decision matrix for sample preparation based on laboratory resources and throughput requirements.

Anabasine_WorkflowStartBiological Sample(Plasma/Urine)ISTDAdd Internal Standard(Anabasine-d4)Start->ISTDPreTreatProtein Precipitation(Plasma Only)ISTD->PreTreatIf PlasmaDecisionSelect Extraction MethodISTD->DecisionIf UrinePreTreat->DecisionSPE_AcidAcidify (pH < 3)locks chargeDecision->SPE_AcidMethod A: High ThroughputLLE_BaseAlkalinize (pH > 12)creates free baseDecision->LLE_BaseMethod B: Low CostSPE_LoadLoad onto MCX Cartridge(Cation Exchange)SPE_Acid->SPE_LoadSPE_WashWash 1: 0.1M HClWash 2: MeOHSPE_Load->SPE_WashSPE_EluteElute: 5% NH4OHin MeOH/DCMSPE_Wash->SPE_EluteLLE_DryEvaporate to Dryness(N2 at 40°C)SPE_Elute->LLE_DryLLE_ExtractExtract w/ DCM:IPA (90:10)LLE_Base->LLE_ExtractLLE_Extract->LLE_DryReconReconstitute(Mobile Phase A)LLE_Dry->ReconLCMSLC-MS/MS AnalysisRecon->LCMS

Caption: Decision tree for Anabasine extraction comparing Mixed-Mode SPE (Method A) and LLE (Method B).

Detailed Protocols

Method A: Mixed-Mode Cation Exchange (SPE)

Recommended for: Clinical trials, high-throughput labs, plasma samples. Mechanism: Utilizes the basicity of the piperidine ring to bind to sulfonate groups on the sorbent.

Materials:

  • Cartridges: Oasis MCX (Waters) or Strata-X-C (Phenomenex) (30 mg/1 cc).

  • Reagents: Formic Acid, Methanol (MeOH), Ammonium Hydroxide (NH4OH).

Protocol Steps:

  • Sample Pre-treatment:

    • Urine: Dilute 200 µL urine with 200 µL 4% H3PO4 (Phosphoric acid). Final pH should be < 3.

    • Plasma: Precipitate 200 µL plasma with 600 µL 1% Formic Acid in Acetonitrile. Centrifuge. Take supernatant and dilute with water to reduce organic content to < 5%.

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water (pH neutral).

  • Loading:

    • Load pre-treated sample at 1 mL/min. Anabasine (+) binds to Sorbent (-).

  • Washing (Critical):

    • Wash 1: 1 mL 0.1M HCl (Removes proteins and neutral interferences).

    • Wash 2: 1 mL 100% MeOH (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 x 500 µL of 5% NH4OH in MeOH .

    • Chemistry: The base neutralizes the anabasine, breaking the ionic bond with the sorbent.

  • Finishing:

    • Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

Method B: Liquid-Liquid Extraction (LLE)

Recommended for: Labs without SPE automation, urine toxicology. Mechanism: pH neutralization followed by partitioning into organic solvent.

Protocol Steps:

  • Alkalinization:

    • To 500 µL sample, add 50 µL 5M NaOH . Vortex immediately.

    • Check: pH must be > 12. At this pH, the dihydrochloride salt is fully converted to the free base.

  • Extraction:

    • Add 3 mL Dichloromethane (DCM) / Isopropanol (IPA) (90:10 v/v) .

    • Note: MTBE can be used as a greener alternative, but DCM/IPA provides higher recovery for polar alkaloids.

  • Agitation:

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate layers.

  • Collection:

    • Transfer the lower organic layer to a clean glass tube.

  • Evaporation:

    • Evaporate to dryness under Nitrogen at 35-40°C. Caution: Anabasine is semi-volatile; do not over-dry or use high heat.

  • Reconstitution:

    • Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Analytical Conditions

Chromatographic separation is difficult due to the polarity of anabasine. A standard C18 column often yields poor retention. High pH Reverse Phase or HILIC is recommended.

ParameterCondition
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl
Mobile Phase A 10 mM Ammonium Formate in Water, pH 10.0 (adjusted w/ NH4OH)
Mobile Phase B 100% Methanol
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL

Gradient Table (High pH C18):

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 4.0 min: 95% B

  • 5.0 min: 95% B

  • 5.1 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI+)[1]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Anabasine 163.1118.120Quantifier
163.1144.115Qualifier
Anabasine-d4 167.1122.120Internal Std
Nicotine 163.1132.125Interference Check*

*Note: Nicotine and Anabasine are isobaric (m/z 163.1). They must be separated chromatographically, or distinguished by unique product ions (118 for Anabasine vs 132 for Nicotine).

Validation & Troubleshooting

Self-Validating the Protocol
  • The "Isobaric Check": Inject a pure Nicotine standard. Monitor the 163->118 transition. If you see a peak, your fragmentation is too aggressive or your source temperature is inducing in-source fragmentation. Adjust parameters until Nicotine does not appear in the Anabasine channel.

  • Recovery Test: Spike Anabasine into water (control) and matrix (plasma).

    • Target: >80% Recovery.[2][3][4]

    • If Recovery is Low (<50%): In LLE, ensure pH > 12. In SPE, ensure the elution solvent is strong enough (5% NH4OH is required, 1% is often insufficient).

Common Pitfalls
  • Evaporation Loss: Anabasine free base is volatile. Do not leave samples drying overnight. Add 10 µL of tartaric acid in MeOH to the collection tube before evaporation to form a non-volatile salt if losses are observed.

  • Interference: Nornicotine can interfere if chromatographic resolution is poor. Ensure baseline separation between Nornicotine (m/z 149) and Anabasine (m/z 163) is not required, but Nicotine separation is mandatory.

References

  • Centers for Disease Control and Prevention (CDC). "Method for the Quantification of Minor Tobacco Alkaloids in Tobacco." Available at:[Link] (General reference for tobacco alkaloid standards).

  • Jacob, P., et al. "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use." PMC Free Article.[5][Link]

  • Miller, E. I., et al. "A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine." Journal of Chromatography B.[2][5][3][Link]

  • PubChem. "Anabasine Compound Summary." National Library of Medicine.[Link]

Topic: 2-(Piperidin-2-yl)pyridine dihydrochloride as a Structural Analog Internal Standard for the Bioanalysis of Tobacco Alkaloids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 2-(Piperidin-2-yl)pyridine dihydrochloride, also known as anabasine dihydrochloride, as a structural analog internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The primary focus is on the quantitative analysis of related tobacco alkaloids, such as nornicotine, in biological matrices. The use of a suitable internal standard is critical for correcting variability during sample processing and analysis, thereby enhancing the accuracy and precision of bioanalytical results.[1] This guide covers the underlying principles, physicochemical properties, detailed experimental protocols, and data interpretation, grounded in established scientific literature and regulatory expectations.

Introduction: The Rationale for Internal Standards in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to several sources of error, including variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples.[1] Its purpose is to co-elute with the analyte and experience similar variations, allowing the ratio of the analyte's response to the IS's response to be used for quantification. This ratiometric approach normalizes for experimental variability, leading to a more robust and reliable method.

While stable isotope-labeled (SIL) internal standards are the gold standard, their synthesis can be costly or complex.[1] In such cases, a carefully selected structural analog, like 2-(Piperidin-2-yl)pyridine, serves as a highly effective alternative.

Why 2-(Piperidin-2-yl)pyridine?

2-(Piperidin-2-yl)pyridine (anabasine) is a minor tobacco alkaloid, making it an ideal structural analog for quantifying other tobacco alkaloids like nicotine, nornicotine, and cotinine.[2][3][4] Its structural similarity ensures comparable behavior during sample preparation and chromatographic separation. Its distinct mass-to-charge ratio (m/z) allows for independent detection by the mass spectrometer. This compound is particularly valuable in studies aiming to distinguish active tobacco use from nicotine replacement therapy (NRT), as anabasine is present in tobacco products but not in NRT formulations.[5][6]

Physicochemical and Spectrometric Properties

Understanding the properties of 2-(Piperidin-2-yl)pyridine is essential for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂PubChem[7]
Molecular Weight 162.23 g/mol PubChem[7]
Monoisotopic Mass 162.1157 DaPubChem[7]
Form Dihydrochloride saltN/A
Ionization Mode Electrospray Ionization (ESI), PositiveResearchGate[8]
Precursor Ion [M+H]⁺ m/z 163.1Restek[9]
Common Fragment Ions m/z 134.7, 91.6ResearchGate, Restek[8][9]

Expert Insight: The Significance of the Dihydrochloride Salt The dihydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, which is highly advantageous for preparing stock solutions. It's crucial to account for the mass of the two HCl molecules when calculating the concentration of the free base. The molecular weight of the dihydrochloride salt is 235.16 g/mol . All concentrations in the following protocols should be calculated based on the free base (162.23 g/mol ).

Core Experimental Workflow

This section details the protocols for using 2-(Piperidin-2-yl)pyridine dihydrochloride as an internal standard for the quantification of a representative analyte, nornicotine, in a human urine matrix.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis stock_is Prepare IS Stock (1 mg/mL) work_solutions Create Working Solutions (Calibration & QC) stock_is->work_solutions stock_analyte Prepare Analyte Stock (1 mg/mL) stock_analyte->work_solutions spike Spike with IS Working Solution sample Urine Sample (Calibrator, QC, or Unknown) sample->spike alkalinize Add 5N NaOH (Alkalinize) spike->alkalinize extract Add Organic Solvent & Vortex alkalinize->extract centrifuge Centrifuge to Separate Phases extract->centrifuge transfer Transfer Organic Layer & Evaporate centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect process Data Processing (Peak Integration & Ratio Calculation) detect->process G cluster_fragmentation Proposed Fragmentation of 2-(Piperidin-2-yl)pyridine [M+H]⁺ parent Precursor Ion [M+H]⁺ m/z 163.1 product Product Ion [C₉H₁₁N₂]⁺ m/z 134.7 parent->product CID loss Neutral Loss - C₂H₄ (ethene) - 28 Da parent->loss

Sources

Application Notes and Protocols for Handling and Storage of Hygroscopic Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Moisture Control for Dihydrochloride Salts

Dihydrochloride salts are a prevalent and vital class of compounds in the pharmaceutical industry, frequently employed to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, this salt form often introduces a significant challenge: hygroscopicity.[1] Hygroscopicity is the inherent tendency of a substance to attract and absorb moisture from the surrounding atmosphere. For dihydrochloride salts, this propensity is often linked to the presence of the highly polar hydrochloride moieties, which can readily form hydrogen bonds with water molecules.[2]

Uncontrolled moisture sorption can have a cascade of detrimental effects on the quality, stability, and performance of these sensitive compounds. These consequences range from physical changes like caking and deliquescence, which impede accurate handling and formulation, to chemical degradation through hydrolysis, ultimately compromising the therapeutic efficacy and safety of the final drug product.[1] Therefore, the implementation of rigorous handling and storage protocols is not merely a matter of best practice but a fundamental requirement for ensuring the integrity of these valuable materials throughout their lifecycle, from discovery and development to manufacturing and administration.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective handling and storage of hygroscopic dihydrochloride salts. It combines theoretical principles with actionable protocols and field-proven insights to empower users to safeguard the quality and reliability of their work.

Understanding the Hygroscopic Nature of Dihydrochloride Salts

The interaction of a solid with water vapor is a critical factor in determining its stability and handling characteristics. For hygroscopic dihydrochloride salts, this interaction can manifest in several ways, from surface adsorption to the formation of hydrates and, in extreme cases, deliquescence.

Mechanisms of Moisture Uptake

The hygroscopic nature of dihydrochloride salts is primarily attributed to the strong affinity of the chloride ions and the protonated amine groups for water molecules. The electronegative chlorine atom acts as a hydrogen bond acceptor, readily interacting with atmospheric moisture.[2] This can lead to:

  • Adsorption: Water molecules adhere to the surface of the solid.

  • Absorption: Water molecules are drawn into the bulk structure of the solid.

  • Hydrate Formation: Water molecules become incorporated into the crystal lattice in a stoichiometric ratio, forming a new solid phase.[3] This can significantly alter the physical and chemical properties of the compound.

  • Deliquescence: The solid absorbs sufficient atmospheric moisture to dissolve and form a liquid solution.[4] This occurs at a specific relative humidity known as the deliquescence relative humidity (DRH).

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of substances based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[5][6]

ClassificationWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Table 1: European Pharmacopoeia Classification of Hygroscopicity.[5][6]

Understanding the hygroscopicity classification of a specific dihydrochloride salt is the first step in developing an appropriate handling and storage strategy.

Consequences of Uncontrolled Moisture Exposure

The ramifications of inadequate moisture control for hygroscopic dihydrochloride salts are multifaceted and can significantly impact drug development and manufacturing processes:

  • Physical Instability:

    • Caking and Clumping: Absorption of moisture can lead to the formation of solid bridges between particles, resulting in poor flowability and difficulties in handling and weighing.

    • Changes in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates, which can alter the dissolution rate and bioavailability of the drug.[7]

    • Deliquescence: The transition from a solid to a liquid state makes accurate weighing impossible and can lead to significant degradation.[4]

  • Chemical Instability:

    • Hydrolysis: The presence of water can facilitate the hydrolysis of labile functional groups within the API molecule, leading to the formation of degradation products and a loss of potency.

    • Accelerated Degradation: Moisture can act as a plasticizer, increasing molecular mobility within the solid and accelerating other degradation pathways.

  • Inaccurate Dosing and Formulation:

    • Weight gain due to moisture absorption leads to inaccuracies in weighing, resulting in the preparation of solutions with lower than intended concentrations. This can have serious consequences for the reliability of experimental data and the efficacy of the final drug product.

Recommended Storage Conditions

The primary goal of storing hygroscopic dihydrochloride salts is to maintain a low-humidity environment to prevent moisture uptake. The specific storage conditions will depend on the degree of hygroscopicity of the compound.

General Storage Guidelines

Adherence to the United States Pharmacopeia (USP) General Chapter <659> "Packaging and Storage Requirements" is essential.[8] For hygroscopic materials, storage in a "dry place," defined as a location that does not exceed an average relative humidity of 40% at 20°C, is recommended.[8]

ParameterRecommended ConditionRationale
Relative Humidity (RH) As low as practically achievable, ideally < 40%To minimize the driving force for moisture absorption.
Temperature Controlled Room Temperature (20-25°C)To prevent temperature fluctuations that can affect relative humidity.
Container Tightly sealed, light-resistant containersTo provide a physical barrier against atmospheric moisture and light.[9]

Table 2: General Storage Recommendations for Hygroscopic Dihydrochloride Salts.

Controlled Humidity Storage Options

For highly hygroscopic or deliquescent compounds, more stringent control over the storage environment is necessary.

Desiccators are sealable enclosures that provide a low-humidity environment for the storage of moisture-sensitive materials. They are a cost-effective and readily available solution for laboratory-scale storage.

  • Types of Desiccators:

    • Standard Desiccators: Utilize a desiccant material to absorb moisture. Require periodic regeneration or replacement of the desiccant.

    • Vacuum Desiccators: Can be evacuated to remove air and moisture, providing an inert atmosphere when backfilled with a dry gas like nitrogen.

    • Automated Desiccators: Employ electronic controls to continuously monitor and maintain a specific relative humidity level.

For extremely sensitive dihydrochloride salts, handling and storage within a controlled-atmosphere glove box is the ideal solution. Glove boxes provide an inert environment with very low levels of both moisture and oxygen.

Selection of Desiccants

The choice of desiccant is critical for effective moisture control. The ideal desiccant should have a high water absorption capacity and be chemically compatible with the stored dihydrochloride salt.

DesiccantWater Absorption Capacity (% by weight)AdvantagesConsiderations
Silica Gel Up to 40%FDA-approved for direct contact with pharmaceuticals, indicating and non-indicating forms available.[7][10]Performance decreases at higher temperatures.[9]
Molecular Sieves ~22%High rate of adsorption, effective at low humidity and high temperatures.[9]Higher cost compared to silica gel.[11]
Calcium Chloride 60-80%High absorption capacity.[12]Can be corrosive and may react with certain compounds.[12][13]
Calcium Sulfate (Drierite™) ~10%Chemically stable and non-toxic.[11]Low absorption capacity.[11]

Table 3: Comparison of Common Laboratory Desiccants.

Expert Insight: For acidic compounds like dihydrochloride salts, neutral desiccants such as silica gel and molecular sieves are generally preferred to avoid potential chemical interactions that could occur with alkaline desiccants.[10]

Protocols for Handling and Analysis

Strict adherence to established protocols is paramount when working with hygroscopic dihydrochloride salts to ensure the accuracy and reproducibility of experimental results.

Protocol for Weighing Hygroscopic Dihydrochloride Salts

Objective: To accurately weigh a hygroscopic dihydrochloride salt while minimizing moisture absorption.

Materials:

  • Analytical balance with a draft shield

  • Anti-static weighing boat or glossy weighing paper

  • Spatula

  • Pre-tared, sealable receiving vessel (e.g., vial with a screw cap)

  • Controlled environment (glove box or low-humidity balance enclosure, if available)

Procedure:

  • Preparation:

    • Ensure the analytical balance is calibrated and level.

    • If using a glove box, ensure the atmosphere is dry (typically <10% RH).

    • If a glove box is not available, work in a draft-free area with the lowest possible ambient humidity.

    • Have all materials ready to minimize the time the sample container is open.

  • Weighing:

    • Place the weighing boat on the balance pan and tare the balance.

    • Quickly open the container of the hygroscopic salt.

    • Using a clean, dry spatula, rapidly transfer an approximate amount of the salt to the weighing boat.

    • Immediately reseal the primary container.

    • Record the weight of the salt.

    • Quickly transfer the weighed salt into the pre-tared receiving vessel.

    • Seal the receiving vessel.

  • Weighing by Difference (for highest accuracy):

    • Tare the analytical balance.

    • Place the sealed container of the hygroscopic salt on the balance and record the initial mass.

    • Remove the container from the balance.

    • Quickly open the container and transfer the desired amount of salt to the receiving vessel.

    • Immediately reseal the primary container.

    • Place the sealed primary container back on the balance and record the final mass.

    • The difference between the initial and final mass is the exact amount of salt transferred.

Causality Behind Choices: Working quickly and using sealed containers minimizes the exposure time of the hygroscopic salt to atmospheric moisture, thereby reducing the potential for weight gain and ensuring the accuracy of the measurement. Weighing by difference is the most accurate method as it accounts for any material that may adhere to the spatula or weighing vessel.

Protocol for Moisture Content Determination

Determining the water content of a hygroscopic dihydrochloride salt is crucial for accurate concentration calculations and for monitoring the stability of the material over time.

Objective: To quantify the water content of a dihydrochloride salt using Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe for sample introduction

  • Analytical balance

Procedure:

  • System Preparation:

    • Fill the titrator with fresh Karl Fischer reagent and solvent.

    • Perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.

  • Titer Determination:

    • Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water into the titration vessel.

    • Titrate to the endpoint.

    • The titrator software will calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent).

  • Sample Analysis:

    • Accurately weigh the hygroscopic dihydrochloride salt in a sealed vial.

    • Quickly transfer the sample into the titration vessel.

    • Immediately start the titration.

    • The titration will proceed until all the water in the sample has reacted.

    • The instrument will calculate the percentage of water in the sample based on the volume of titrant consumed, the titer, and the sample weight.

Expert Insight: For amine hydrochloride salts, the acidic nature of the sample can interfere with the Karl Fischer reaction. Buffering the titration medium with an appropriate reagent like imidazole may be necessary to maintain the optimal pH for the reaction.[14]

Objective: To determine the moisture content of a dihydrochloride salt by measuring the weight loss upon drying.

Materials:

  • Thermogravimetric Analyzer (TGA) or a drying oven

  • Analytical balance

  • Weighing boat

Procedure (using TGA):

  • Instrument Setup:

    • Set the desired temperature program. A typical method involves heating the sample to 105°C and holding it at that temperature until a constant weight is achieved.[15][16]

    • Purge the instrument with a dry, inert gas (e.g., nitrogen).

  • Sample Preparation:

    • Tare the TGA sample pan.

    • Accurately weigh a small amount of the dihydrochloride salt (typically 5-10 mg) into the pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Start the temperature program.

    • The instrument will continuously record the sample weight as a function of temperature and time.

  • Data Interpretation:

    • The weight loss observed corresponds to the amount of volatile material, which is assumed to be water. The result is typically expressed as a percentage of the initial sample weight.

Self-Validation: It is crucial to ensure that the chosen drying temperature does not cause degradation of the dihydrochloride salt, which would lead to an overestimation of the water content. This can be verified by analyzing the evolved gases using a hyphenated technique like TGA-MS or by comparing the TGA results with those from Karl Fischer titration.

Protocol for Reconstitution of Lyophilized Dihydrochloride Salts

Objective: To properly reconstitute a lyophilized hygroscopic dihydrochloride salt to a solution of known concentration.

Materials:

  • Vial of lyophilized dihydrochloride salt

  • Sterile diluent (e.g., Water for Injection, bacteriostatic water, or a specific buffer as per the product's instructions)[17]

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:

  • Preparation:

    • Allow the vial of lyophilized powder and the diluent to equilibrate to room temperature. This prevents condensation from forming inside the vial upon opening.

    • Gently tap the vial to ensure all the powder is at the bottom.

    • Wipe the rubber stoppers of both the lyophilized vial and the diluent vial with an alcohol swab.

  • Reconstitution:

    • Using a sterile syringe, draw up the specified volume of the diluent.

    • Slowly inject the diluent into the vial of lyophilized powder, directing the stream against the side of the vial to avoid frothing.

    • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause denaturation of protein-based drugs.

    • Allow the vial to sit for a few minutes to ensure complete dissolution.

  • Inspection:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Causality Behind Choices: Equilibrating to room temperature is a critical step to prevent moisture contamination. The gentle swirling technique ensures complete dissolution without damaging the compound, particularly important for biomolecules.

Visualization of Workflows

Decision-Making Workflow for Storage

StorageDecision start Hygroscopic Dihydrochloride Salt Received hygro_class Determine Hygroscopicity Classification (e.g., Ph. Eur.) start->hygro_class non_slight Non- or Slightly Hygroscopic hygro_class->non_slight Low Moisture Sensitivity hygro_very Hygroscopic or Very Hygroscopic hygro_class->hygro_very Moderate to High Moisture Sensitivity storage_std Store in Tightly Sealed Container at <40% RH, Controlled Room Temp. non_slight->storage_std deliquescent Deliquescent? hygro_very->deliquescent storage_desiccator Store in Desiccator with Active Desiccant deliquescent->storage_desiccator No storage_glovebox Store in Inert Atmosphere (Glove Box) deliquescent->storage_glovebox Yes

Caption: Decision workflow for selecting appropriate storage conditions.

Controlled Weighing Workflow

WeighingWorkflow start Prepare for Weighing env_check Environment Check: Is a Glove Box Available? start->env_check glove_box Transfer All Materials into Glove Box env_check->glove_box Yes open_lab Work Quickly in Low-Humidity Area env_check->open_lab No weigh_gb Perform Weighing Inside Glove Box glove_box->weigh_gb transfer Rapidly Transfer Weighed Sample to Sealed Vessel weigh_gb->transfer weigh_ol Minimize Container Open Time open_lab->weigh_ol weigh_ol->transfer finish Record Weight and Clean Balance transfer->finish

Caption: Workflow for weighing hygroscopic dihydrochloride salts.

Conclusion

The successful use of hygroscopic dihydrochloride salts in research and development hinges on a thorough understanding of their interaction with moisture and the diligent application of appropriate handling and storage procedures. By implementing the guidelines and protocols outlined in this document, researchers can mitigate the risks associated with hygroscopicity, thereby ensuring the integrity of their materials, the accuracy of their results, and the overall quality of their scientific endeavors. Proactive moisture control is an indispensable component of good laboratory practice when working with these sensitive yet valuable compounds.

References

  • Classification of Hygroscopicity - Pharma Growth Hub. (2024, March 7). Pharma Growth Hub. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). International Journal of Pharmaceutical Investigation. [Link]

  • Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS - Jenck. (n.d.). Surface Measurement Systems. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5). Semantic Scholar. [Link]

  • 659 Packaging and Storage Requirements. (n.d.). USP. [Link]

  • Desiccant Selection: Molecular Sieve, Activated Alumina, Silica Gel - SNOWPEAK. (n.d.). SNOWPEAK. [Link]

  • Silica Gel Vs Molecular Sieve - CILICANT. (n.d.). CILICANT. [Link]

  • Acidic, Basic & Neutral Desiccants: Properties and Applications. (n.d.). Shanghai Chun-Yong Electro-Chemical Co., Ltd. [Link]

  • Implications of Deliquescence in Food and Pharmaceutical Products. (n.d.). Institute of Food Technologists. [Link]

  • Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3). Edco Supply Co. [Link]

  • Moisture and Water Content Analysis in Food - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • USP 659 Guidelines | Packaging And Storage Requirements. (n.d.). Azzur Group. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Karl Fischer Titration. (n.d.). METTLER TOLEDO. [Link]

  • STANDARD OPERATING PROCEDURE OF TGA - The University of Melbourne. (2025, January). The University of Melbourne. [Link]

  • TGA Analysis for Moisture Content - ResolveMass Laboratories Inc. (2025, September 29). ResolveMass Laboratories Inc. [Link]

  • How to Properly Reconstitute Lyophilized Proteins? - Cusabio. (n.d.). Cusabio. [Link]

  • stability of cetirizine dihydrochloride in solid state. (2001, January 15). PubMed. [Link]

  • The role of water in the formation of crystal structure: a case study of valnemulin hydrochloride | Request PDF. (2021, January). ResearchGate. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals - TA Instruments. (n.d.). TA Instruments. [Link]

  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC. (2021, December 2). National Center for Biotechnology Information. [Link]

  • Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0 0 to 500 C 1. (n.d.). NIST. [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline. [Link]

  • Chemical Compatibility Chart. (n.d.). Myron L Company. [Link]

  • Chemical Compatibility of Materials. (n.d.). Val-Matic. [Link]

  • Particle deliquescence in a turbulent humidity field - Aerosol Research. (2025, April 29). Aerosol Research. [Link]

  • Particle deliquescence in a turbulent humidity field - Aerosol Research. (n.d.). Aerosol Research. [Link]

  • How to Prepare a Lyophilized Powder for Injection - Empower Pharmacy. (n.d.). Empower Pharmacy. [Link]

  • Meclizine Hydrochloride Fast Dissolving Tablets by Sublimation Method: Formulation and Evaluation. - ResearchGate. (n.d.). ResearchGate. [Link]

  • The assay (% contents) versus number of days showing the stability of cetirizine hydrochloride at 50°C with 75% relative humidity. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Studying Deliquescent Relative Humidity Lowering in Mixtures of Five Fertilizer Ingredients Using Mixture Experiments and a. (2024, January 11). Engineering and Applied Science Research. [Link]

  • Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Chemical Compatibility Chart - Walchem. (2024, April 19). Walchem. [Link]

  • Development and optimization of Betahistine Dihydrochloride tablets by direct compression in different environmental condition - ResearchGate. (2018, March 15). ResearchGate. [Link]

  • MARLAP Manual Volume II: Chapter 13, Sample Dissolution - EPA. (n.d.). United States Environmental Protection Agency. [Link]

  • Chemical Resistance Chart - Burkert's. (n.d.). Burkert. [Link]

  • A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - ResearchGate. (2025, September 10). ResearchGate. [Link]

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • View of FORMULATION AND EVALUATION OF MECLIZINE HYDROCHLORIDE MOUTH DISSOLVING FILMS - Journal of Cardiovascular Disease Research. (n.d.). Journal of Cardiovascular Disease Research. [Link]

  • Developing and Validating Dissolution Procedures - LCGC International. (n.d.). LCGC International. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • Dissolution techniques for in vitro testing of dry powders for inhalation - PubMed. (2012, August 15). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Piperidin-2-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(Piperidin-2-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Peak tailing is a common challenge when analyzing basic compounds, and this guide provides a structured, in-depth approach to systematically troubleshoot and resolve this issue, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peak for 2-(Piperidin-2-yl)pyridine dihydrochloride tailing?

A1: Understanding the Root Cause: Secondary Interactions

The primary reason for peak tailing with 2-(Piperidin-2-yl)pyridine dihydrochloride in reversed-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[1][2] Here's a breakdown of the mechanism:

  • Analyte Chemistry: 2-(Piperidin-2-yl)pyridine is a basic compound with two nitrogen atoms that can be protonated, carrying a positive charge.

  • Stationary Phase Chemistry: Most reversed-phase columns (like C18 or C8) are packed with silica particles. Even with advanced manufacturing, the silica surface contains residual silanol groups (Si-OH).[3][4]

  • The Interaction: At mobile phase pH values above approximately 3-4, these acidic silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites on the stationary phase.[5][6] The positively charged basic analyte is then attracted to these negative sites via a strong ion-exchange interaction.[1]

This secondary retention mechanism is much stronger than the intended hydrophobic interaction. As a result, some analyte molecules are held more strongly and for longer than others, leading to a delayed elution and a characteristic "tail" on the peak.[3]

Mechanism of Silanol Interaction

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (Silica Surface) Analyte Analyte (Protonated Basic Compound) R₃N⁺H Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Strong Secondary Interaction (Ion-Exchange) CAUSES PEAK TAILING Silica Silica Matrix (Si-O-Si) Silica->Silanol surface group

Caption: Secondary interaction causing peak tailing.

Q2: What is the first and most critical parameter I should adjust?

A2: Control the Mobile Phase pH

Adjusting the mobile phase pH is the most effective and straightforward first step to mitigate peak tailing for basic compounds.[1][7] The goal is to suppress the ionization of the residual silanol groups.

The Causality: By lowering the mobile phase pH, you increase the concentration of protons (H⁺), which forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH).[1][8] This neutralizes the negative sites on the stationary phase, preventing the ion-exchange interaction with your positively charged analyte.

Experimental Protocol: Mobile Phase pH Adjustment
  • Objective: To operate at a pH where residual silanol groups are fully protonated.

  • Recommended Starting Point: Prepare a mobile phase with a buffer at pH 2.5 - 3.0 .[8][9] A pH in this range is generally low enough to suppress silanol ionization without risking damage to most silica-based columns.[1]

  • Buffer Selection: Use a buffer with a pKa close to the target pH. Common choices for low pH include:

    • Phosphate buffer (e.g., potassium phosphate)

    • Formate buffer (e.g., formic acid/ammonium formate) - Preferred for LC-MS applications due to its volatility.[10]

  • Procedure: a. Prepare the aqueous buffer component (e.g., 20 mM potassium phosphate). b. Crucially, adjust the pH of the aqueous portion only , before mixing with the organic modifier (e.g., acetonitrile or methanol).[11] c. Mix the pH-adjusted aqueous buffer with the organic modifier to your desired ratio. d. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Expected Outcome: A significant improvement in peak symmetry (reduced tailing) and potentially a decrease in retention time, as the secondary retention mechanism has been eliminated.[1]

Q3: My peak shape is still not optimal after adjusting the pH. What's next?

A3: Increase Buffer Concentration and Consider Additives

If low pH alone is insufficient, the next steps involve further modifying the mobile phase to mask any remaining silanol activity.

Option 1: Increase Buffer Concentration

Increasing the ionic strength of your mobile phase can help improve peak shape. The higher concentration of buffer ions can effectively "shield" the charged analyte from interacting with any remaining ionized silanols.

  • Action: Try increasing your buffer concentration from 10-20 mM up to 50 mM.

  • Caution: Be mindful of buffer solubility in your organic modifier, especially with phosphate buffers and high percentages of acetonitrile, to avoid precipitation.[8]

Option 2: Use a Competing Base Additive

A competing base, such as Triethylamine (TEA) , can be a very effective tool.[4][12] These are small basic molecules that are added to the mobile phase in low concentrations.

The Causality: TEA, being a base, will preferentially interact with the acidic silanol sites on the stationary phase.[4][13] By "blocking" these active sites, it prevents your analyte from engaging in secondary interactions.[12]

Experimental Protocol: Using Triethylamine (TEA)
  • Objective: To competitively block active silanol sites.

  • Preparation: Add TEA to your aqueous mobile phase component at a concentration of 0.1% to 0.5% (v/v) .[13]

  • pH Adjustment: After adding TEA, you will need to readjust the pH back down to your target (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.

  • Equilibration: It is critical to thoroughly equilibrate the column with the TEA-containing mobile phase, as it takes time for the TEA to coat the active sites. Flush the column for at least 30-60 minutes.

  • Expected Outcome: Often a dramatic improvement in peak symmetry. Note that this may also alter the retention and selectivity of your separation.[14]

ParameterRationaleTypical RangePotential Issues
Mobile Phase pH Suppress silanol ionization2.5 - 3.5Column instability below pH 2
Buffer Concentration Shield analyte from silanols20 - 50 mMBuffer precipitation in high organic
Competing Base (TEA) Block active silanol sites0.1 - 0.5%Can shorten column life, alter selectivity

Q4: Could my column be the problem? What kind of column should I use?

A4: Yes, Column Choice is Critical

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate. Not all C18 columns are created equal, especially when analyzing basic compounds.

The Causality: Modern HPLC columns are manufactured using high-purity silica with a lower metal content and are often "end-capped."[3][5] End-capping is a secondary chemical process that covers many of the accessible residual silanol groups with a less reactive group (like a trimethylsilyl group), effectively shielding them from interaction with analytes.[1][2] A column with poor end-capping or one that is old and has lost its end-capping will exhibit more pronounced tailing with basic compounds.

Troubleshooting & Selection Guide for HPLC Columns
  • Evaluate Your Current Column: If you are using an older "Type A" silica column, it will likely have high silanol activity.[8] If the column has been used extensively, especially at higher pH or temperature, the bonded phase and end-capping may have degraded. Trying a new column of the same type can rule out column degradation.

  • Select a High-Purity, End-Capped Column: When purchasing a new column, look for those marketed as "high-purity silica" and "fully end-capped" or "double end-capped." These are designed for better performance with basic compounds.

  • Consider Columns with Alternative Chemistries: For particularly challenging basic compounds, several alternative column technologies are available:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain.[15] This polar group helps to shield the silanol groups and can improve peak shape for bases.

    • Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic silica particle that is more resistant to high pH and has fewer active silanol sites.

    • Polymer-Based Columns: These columns use a polymeric packing instead of silica and are stable across a very wide pH range (e.g., 1-13), allowing you to work at a high pH where the basic analyte is neutral, completely avoiding the issue.[11]

Column TypeKey FeatureBest For
High-Purity End-Capped Silica Low silanol activityGeneral purpose, good first choice
Embedded Polar Group (EPG) Silanol shieldingImproving peak shape for basic analytes
Hybrid Particle Technology High pH stability, inert surfaceChallenging bases, methods requiring high pH
Polymer-Based Very wide pH stability (1-13)Operating at high pH to neutralize the analyte

Q5: I've tried everything and still see some tailing. What other factors could be involved?

A5: Investigate Secondary and Instrumental Effects

If you have optimized the mobile phase and are using a suitable column, other factors can contribute to peak asymmetry.

Troubleshooting Flowchart

G Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 Start->Adjust_pH Check_Symmetry1 Peak Shape Acceptable? Adjust_pH->Check_Symmetry1 Add_Additive Add Competing Base (e.g., 0.1% TEA) Check_Symmetry1->Add_Additive No End Problem Resolved Check_Symmetry1->End Yes Check_Symmetry2 Peak Shape Acceptable? Add_Additive->Check_Symmetry2 Change_Column Use High-Purity, End-Capped or EPG Column Check_Symmetry2->Change_Column No Check_Symmetry2->End Yes Check_Symmetry3 Peak Shape Acceptable? Change_Column->Check_Symmetry3 Check_Instrument Investigate Instrumental Effects (Overload, Dead Volume) Check_Symmetry3->Check_Instrument No Check_Symmetry3->End Yes Check_Instrument->End

Caption: Logical troubleshooting workflow for peak tailing.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion.[2]

    • Test: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column.[2]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or an improperly installed column can cause band broadening and tailing.[5][16]

    • Check: Ensure you are using narrow internal diameter tubing (e.g., 0.005" or smaller) and that all fittings are made correctly with the tubing bottomed out in the port.[5] If you are using a guard column, ensure it is installed correctly and not exhausted.[17]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[16][18]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16]

By systematically working through these steps, from mobile phase chemistry to column selection and instrumental factors, you can effectively diagnose and resolve peak tailing issues for 2-(Piperidin-2-yl)pyridine dihydrochloride and other challenging basic compounds.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Farmacia. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Knauer. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from Macedonian Pharmaceutical Bulletin Website.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Dimer. Ion pairing reagents.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • HPLC-TODAY. (2020). TO ADD OR NOT TO ADD.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Regis Technologies. Ion Pairing Reagents and Buffers.
  • Merck Millipore. HPLC and UHPLC Column Selection Guide.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Sigma-Aldrich. 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR.
  • Chem-Impex. 2-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
  • PubChem - NIH. 2-(Piperidin-2-yl)pyridine.
  • Chongqing Chemdad Co., Ltd. (s)-2-(piperidin-2-yl)pyridine.
  • ChemScene. (r)-3-(Piperidin-2-yl)pyridine hydrochloride.

Sources

Resolving solubility issues of 2-(Piperidin-2-yl)pyridine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Salt vs. Free Base" Dichotomy

As a Senior Application Scientist, the most frequent inquiry I receive regarding 2-(Piperidin-2-yl)pyridine dihydrochloride concerns its refusal to dissolve in standard organic reaction solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[1]

The Root Cause: You are working with a dihydrochloride salt , not the free amine.

  • The Salt (2HCl): A highly polar, ionic lattice. It is thermodynamically locked against dissolution in non-polar or low-dielectric organic solvents.[1] It requires high-dielectric media (Water, Methanol, DMSO) to overcome its lattice energy.

  • The Free Base: An organic-soluble oil/solid.[1] This is the species required for most nucleophilic substitutions, couplings, or catalytic cycles in organic media.

This guide provides the protocols to bridge this gap, ensuring your compound is in the correct phase for your specific application.

Troubleshooting Guide (FAQ)

Q1: I am trying to use the dihydrochloride salt in a coupling reaction in DCM (or THF), but it sits as a suspension at the bottom of the flask. What should I do? A: The salt is insoluble in DCM. You have two options depending on your reaction sensitivity:

  • Method A (In-Situ Neutralization): If your reaction tolerates tertiary amine salts, add 2.5 to 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the suspension. The base will scavenge the HCl, releasing the 2-(Piperidin-2-yl)pyridine free base into the DCM solution.[1] The suspension may clarify or change to a fine precipitate of TEA-HCl.

  • Method B (Pre-Reaction Free-Basing): If your catalyst or reagents are Lewis-acid sensitive or incompatible with amine salts, you must convert the salt to the free base before the reaction using the Biphasic Extraction Protocol (See Section 4).

Q2: I need to check the purity via HPLC/LC-MS. What solvent should I use for the stock solution? A: Do not attempt to dissolve the salt directly in the mobile phase if it contains high organic content.

  • Recommended: Dissolve the solid in Water or Methanol (or a 50:50 mix) to create a concentrated stock.

  • Dilution: Dilute this stock into your initial mobile phase conditions.

Q3: I performed an extraction from water to EtOAc, but my yield is near zero. Where is my compound? A: It is likely still in the aqueous layer. The piperidine nitrogen has a pKa of approximately ~11.1.

  • The Mistake: Using weak bases like NaHCO₃ (pH ~8.5) or not adding enough base. At pH 8, the piperidine is still >99.9% protonated (charged) and remains in the water.

  • The Fix: You must adjust the aqueous pH to >12.5 using 1M or 5M NaOH to ensure the piperidine is fully deprotonated and lipophilic enough to extract into the organic layer.

Physicochemical Data & Solubility Matrix

Understanding the pKa is critical for manipulating solubility.

MoietyApprox. pKa (Conjugate Acid)State at Neutral pH (7.0)Required pH for Organic Solubility
Pyridine Nitrogen ~5.2Neutral (mostly)> 6.0
Piperidine Nitrogen ~11.1Protonated (Cationic) > 12.5

Solubility Profile (Dihydrochloride Salt)

SolventSolubility RatingMechanistic Note
Water High (>100 mg/mL)Favorable ion-dipole interactions.[1]
Methanol Moderate/HighHigh dielectric constant supports ion separation.
DMSO HighStrong solvation of cations.
DCM / CHCl₃ Insoluble Low dielectric constant; cannot overcome lattice energy.
THF / Ether Insoluble Non-polar; salt remains as a solid.
Hexanes Insoluble Completely incompatible.

Validated Protocols

Protocol A: The Biphasic Free-Basing Workflow (Desalting)

Use this when you need the pure free amine oil for a reaction in anhydrous organic solvents.

Reagents:

  • 2-(Piperidin-2-yl)pyridine dihydrochloride (Starting Material)[1]

  • Dichloromethane (DCM) or Chloroform

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step:

  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of distilled water (e.g., 10 mL water per 1 g of salt). The solution will be acidic.

  • Basification: Place the solution in an ice bath. Slowly add 2M NaOH while monitoring pH.

    • Critical Step: Continue adding NaOH until the pH reaches 13-14 .[1] You may see an oil separate or the solution turn cloudy (this is the free base crashing out).

  • Extraction: Transfer to a separatory funnel. Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Collect the lower organic (DCM) layer.

    • Repeat: Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.

  • Drying: Combine the DCM extracts. Wash once with brine. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the solid Na₂SO₄. Concentrate the filtrate via rotary evaporation (30°C, moderate vacuum).

    • Note: The free base is a semi-volatile oil. Do not apply high vacuum (<10 mbar) for prolonged periods or heat excessively.

Protocol B: In Situ Neutralization (The "One-Pot" Method)

Use this for coupling reactions (e.g., Amide bond formation) where salt byproducts are acceptable.

Step-by-Step:

  • Suspend the dihydrochloride salt in your reaction solvent (e.g., DCM or DMF).

  • Add 3.0 equivalents of DIPEA (Hünig's base) or Triethylamine.

    • Why 3 equivalents? You need 2 equivalents to neutralize the 2 HCl molecules, plus 1 equivalent to act as the base for the subsequent reaction.

  • Stir at room temperature for 10–15 minutes.

  • Proceed with adding your electrophile (e.g., Acid Chloride, Alkyl Halide).

Decision Logic & Workflows

The following diagrams visualize the decision-making process and the chemical species transition.

Figure 1: Solubility & Method Selection Decision Tree

SolubilityDecision Start Start: 2-(Piperidin-2-yl)pyridine 2HCl Goal What is your goal? Start->Goal Reaction Run Organic Reaction (DCM/THF/Toluene) Goal->Reaction Analysis Analytical (HPLC/NMR) Goal->Analysis SolventCheck Does reaction tolerate tertiary amine salts? Reaction->SolventCheck SolventChoice Use Polar Protic Solvent (MeOH, Water, DMSO) Analysis->SolventChoice MethodA Method A: In-Situ Neutralization (Add 3.0 eq DIPEA) SolventCheck->MethodA Yes (e.g., Amide Coupling) MethodB Method B: Biphasic Extraction (Isolate Free Base) SolventCheck->MethodB No (e.g., Metal Catalysis)

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Figure 2: The pH-Dependent Species Transition

SpeciesTransition Salt Species: Dihydrochloride Salt Charge: +2 (Cationic) Solubility: Water Soluble DCM Insoluble Mono Species: Monohydrochloride Charge: +1 (Piperidine H+) Solubility: Water Soluble Salt->Mono Add Base (pH > 6.0) FreeBase Species: Free Base Charge: Neutral Solubility: Organic Soluble Water Insoluble Mono->FreeBase Add Strong Base (pH > 12.5) FreeBase->Mono Add HCl

Caption: Chemical species evolution during pH adjustment. Note that solubility inversion occurs only at pH > 12.5.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 437973, 2-(2-Piperidinyl)pyridine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa). Retrieved from [Link]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation in Solution Document ID: TS-2PP-OX-01 Last Updated: February 15, 2026

Introduction

You are likely working with 2-(Piperidin-2-yl)pyridine dihydrochloride (often referred to as Anabasine dihydrochloride or related analogs). While the solid salt form is stable for years at -20°C, the solution state presents immediate stability challenges.

The molecule contains a secondary amine (piperidine ring) and a pyridine ring .[1] Upon dissolution and neutralization (e.g., for biological assays at pH 7.4), the protective "proton shield" is compromised, rendering the secondary amine susceptible to oxidative dehydrogenation and N-oxidation. This manifests as solution yellowing, loss of potency, and the appearance of "ghost peaks" in HPLC traces.

This guide provides the mechanistic understanding and protocols required to maintain solution integrity.

Module 1: The Chemistry of Degradation

The Mechanism: Why It Oxidizes

The oxidation of 2-(Piperidin-2-yl)pyridine is not a random event; it is driven by Dissolved Oxygen (DO) , catalyzed by trace Transition Metals , and accelerated by Light .

  • Protonation vs. Oxidation: In the dihydrochloride form (pH < 3), both nitrogen atoms are protonated. The positive charge withdraws electron density, making the amine unreactive toward oxidants.

  • The Danger Zone (pH > 7): When you adjust the pH to physiological levels (7.4), the pyridine nitrogen (pKa ~3) deprotonates completely. The piperidine nitrogen (pKa ~11) remains largely protonated, but the equilibrium shifts . A small fraction of free base exists, which reacts with Reactive Oxygen Species (ROS).

  • The Pathway: The secondary amine undergoes radical abstraction of the

    
    -proton, leading to an imine (dehydrogenation) or N-oxide.
    
Visualization: Degradation Pathway

OxidationPathway Salt Dihydrochloride Salt (Stable, pH < 3) FreeBase Free Base Equilibrium (Vulnerable, pH > 7) Salt->FreeBase Neutralization (NaOH/Buffer) FreeBase->Salt Acidification Radical α-Amino Radical FreeBase->Radical O2 + Light/Metals Imine Imine / Enamine (Yellowing) Radical->Imine -H• Oxide N-Oxide / Aromatization Imine->Oxide Further Oxidation

Caption: The degradation cascade triggered by pH adjustment and oxygen exposure. The transition from green (stable) to red (unstable) represents the loss of the proton shield.

Module 2: Preparation & Handling Protocols

To prevent oxidation, you must remove the reactants (Oxygen, Metals) and control the environment (pH, Light).[2]

Protocol A: Preparation of Stable Stock Solutions

Goal: Create a stock solution stable for 1-3 months at -20°C.

ParameterRecommendationRationale
Solvent 0.01 M HCl (Aqueous)Maintains acidic pH to keep the amine protonated and stable.
Water Quality Ultrapure (Type I), Degassed Removes dissolved oxygen (DO) which is the primary oxidant.
Additives EDTA (25-50 µM) Chelates trace iron/copper ions that catalyze radical formation.
Container Amber Glass or Foil-wrappedBlocks UV light which excites the pyridine ring (photosensitizer).

Step-by-Step Workflow:

  • Degas Solvent: Sparge Ultrapure water with Argon or Nitrogen gas for 15 minutes.

  • Acidify: Add HCl to achieve a final concentration of 0.01 M (approx. pH 2.0).

  • Chelate: Add EDTA (disodium salt) to a final concentration of 50 µM.

  • Dissolve: Weigh the dihydrochloride salt and dissolve in the prepared solvent.

  • Aliquot: Immediately dispense into single-use amber vials under an inert gas stream.

  • Freeze: Flash freeze (optional) and store at -80°C (preferred) or -20°C.

Protocol B: Handling for Biological Assays (pH 7.4)

Goal: Minimize oxidation during the 2-24 hour experimental window.

  • Do NOT store the compound in PBS or media for long periods.

  • Prepare Fresh: Dilute the acidic stock into the assay buffer (e.g., PBS pH 7.4) immediately before use.

  • Antioxidants: If the assay tolerates it, include 100 µM Ascorbic Acid or 1 mM Glutathione in the assay buffer.

Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

Status: Compromised.

  • Cause: Yellowing indicates the formation of conjugated imines or "Anabaseine"-like derivatives via oxidative dehydrogenation.

  • Impact: These impurities are often reactive electrophiles and can covalently modify proteins in your assay, leading to false positives/toxicity.

  • Action: Discard. Review your degassing and light-protection steps.[2][3]

Q2: I see "Ghost Peaks" on my HPLC chromatogram.

Diagnosis: In-situ oxidation during the run.

  • Explanation: If your HPLC solvents are not degassed, the compound can oxidize inside the column, especially if the mobile phase pH is neutral/basic.

  • Fix:

    • Acidify mobile phase (0.1% Formic Acid or TFA).

    • Keep the autosampler temperature at 4°C.

    • Analyze samples immediately after dilution.

Q3: Can I use DMSO for stock solutions?

Answer: Yes, but with caution.

  • Pros: Good solubility; freezes at higher temps than water (easier to handle).

  • Cons: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • Protocol: Use anhydrous, high-purity DMSO (stored under Argon). Do not store DMSO stocks at room temperature.

Q4: Why did precipitation occur when I neutralized the stock?

Diagnosis: Solubility limit of the free base.

  • Explanation: The dihydrochloride salt is highly soluble (>50 mg/mL). The free base is an oil with lower water solubility.

  • Fix: Ensure your final concentration in the neutral assay buffer does not exceed the solubility limit of the free base (typically <10 mM is safe, but check specific analog properties). Vortex vigorously or use a lower stock concentration.

Module 4: Decision Logic for Storage

Use this flow to determine the optimal storage strategy for your specific needs.

StorageLogic Start Start: Storage Need Duration How long do you need to store it? Start->Duration Short < 24 Hours Duration->Short Immediate Use Long > 24 Hours Duration->Long Storage ActionImmediate Keep on Ice Protect from Light Use immediately Short->ActionImmediate State What is the state? Long->State Solid Solid Powder State->Solid Liquid Solution State->Liquid ActionSolid Store at -20°C Desiccator Stable for Years Solid->ActionSolid ActionLiquid Acidify (0.01M HCl) Degas + EDTA -80°C Storage Liquid->ActionLiquid

Caption: Decision matrix for selecting storage conditions based on duration and physical state.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2181, Anabasine. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[4][5] (Reference for pKa values of piperidine vs. pyridine).

  • Encyclopedia of Reagents for Organic Synthesis. (2001). Oxidation of Secondary Amines.

Sources

Technical Support Center: Purification of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial 2-(Piperidin-2-yl)pyridine dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your critical applications.

Introduction to Purification Challenges

2-(Piperidin-2-yl)pyridine is a bicyclic heterocyclic compound featuring both a pyridine and a piperidine ring. Its basic nature, stemming from the two nitrogen atoms, dictates its chemical properties and the strategies for its purification. Commercial sources of its dihydrochloride salt, while convenient for handling and stability, may contain impurities arising from the synthetic route or degradation. These impurities can include regioisomers, starting materials, by-products of incomplete reactions, and decomposition products.

This guide will walk you through logical, step-by-step approaches to identify and remove these impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial sample of 2-(Piperidin-2-yl)pyridine dihydrochloride?

While a definitive list of impurities can vary between suppliers and batches, based on common synthetic routes, you should be aware of the following potential contaminants:

  • Regioisomers: The most probable regioisomeric impurity is 3-(Piperidin-2-yl)pyridine, also known as anabasine, a natural alkaloid.[1][2][3] Its structural similarity can make it challenging to separate.

  • Unreacted Starting Materials: If the synthesis involves the reduction of 2,2'-bipyridine, residual starting material may be present. Similarly, if synthesized from pyridine derivatives, those precursors could be impurities.

  • Partially Hydrogenated Intermediates: The synthesis of the piperidine ring often involves the hydrogenation of a pyridine ring.[4] Incomplete reduction can lead to impurities containing a di- or tetrahydropyridine ring.

  • Pyridine: Due to its use as a precursor and its tendency to form azeotropes, pyridine can be a persistent impurity.[5]

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, leading to the formation of various lactams or other oxidized species.

Q2: My material is a dihydrochloride salt. How does this affect my purification strategy?

The dihydrochloride salt form is generally advantageous for purification. It enhances the compound's crystallinity, making recrystallization a more viable option.[6] It also ensures that the compound is in its protonated, water-soluble form, which is ideal for aqueous-based purification techniques like reverse-phase HPLC and for performing an initial aqueous wash to remove non-polar, non-basic impurities. However, for techniques like normal-phase chromatography or acid-base extraction, the free base is required.

Q3: I see some color in my "white" solid. What could be the cause?

Pyridine-containing compounds can sometimes develop color upon storage due to the formation of minor, highly colored degradation products.[4] Trace metal impurities can also contribute to coloration. In many cases, these colored impurities can be effectively removed by recrystallization with the aid of activated carbon.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity of 2-(Piperidin-2-yl)pyridine and its organic impurities.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify any residual solvents or major impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their structural elucidation.

  • Elemental Analysis: This technique can confirm the correct elemental composition of your purified dihydrochloride salt.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to 2-(Piperidin-2-yl)pyridine dihydrochloride.

Recrystallization

Recrystallization is often the first and most effective method for purifying crystalline solids like the dihydrochloride salt of 2-(Piperidin-2-yl)pyridine.

Diagram 1: Recrystallization Workflow

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B optional C Slow Cooling to Room Temperature B->C D Induce Crystallization (if necessary) C->D optional E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A typical workflow for the recrystallization of a solid compound.

Recommended Solvents:

  • Single Solvent: Ethanol, isopropanol, or methanol/water mixtures are good starting points.

  • Two-Solvent System: A common and effective approach is to dissolve the compound in a good solvent (e.g., ethanol, methanol) at its boiling point and then add a poor solvent (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until the solution becomes cloudy.[12]

Detailed Protocol (Two-Solvent Recrystallization):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Piperidin-2-yl)pyridine dihydrochloride in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot, add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Use a lower boiling point solvent or a larger volume of solvent. Try a different solvent system.
No Crystals Form The solution is not saturated, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal or scratching the inside of the flask.
Poor Recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the washing step is done with ice-cold solvent and is brief.
Acid-Base Extraction

This technique is particularly useful for separating the basic 2-(Piperidin-2-yl)pyridine from acidic or neutral impurities. To perform an acid-base extraction, you must first convert the dihydrochloride salt to the free base.

Diagram 2: Acid-Base Extraction Workflow

A Dissolve Crude Dihydrochloride in Water B Basify with NaOH (aq) to pH > 12 A->B C Extract with Organic Solvent (e.g., Dichloromethane) B->C D Aqueous Layer (Inorganic Salts) C->D separate E Organic Layer (Free Base + Neutral Impurities) C->E separate F Wash with Water E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Evaporate Solvent G->H I Purified Free Base H->I J Optional: Convert back to Dihydrochloride Salt I->J A Prepare Sample and Standard Solutions C Inject Sample A->C B Set up HPLC System with Specified Parameters B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Purity (% Area) E->F G Identify Impurities (if standards are available) E->G optional

Sources

Validation & Comparative

Comparative Technical Guide: 2-(Piperidin-2-yl)pyridine dihydrochloride vs. Nornicotine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ) and Nornicotine . While both are naturally occurring minor tobacco alkaloids and structural analogs of nicotine, their pharmacological profiles differ significantly due to ring-size constraints.

  • The Bottom Line: Nornicotine generally exhibits higher affinity and potency at the high-affinity CNS nicotinic acetylcholine receptors (nAChR

    
    ) compared to Anabasine. However, Anabasine  (2-(Piperidin-2-yl)pyridine) is a potent agonist at muscle-type receptors and 
    
    
    
    homomers, often displaying a distinct toxicity profile including teratogenicity.
  • Primary Application: Nornicotine is preferred for studying CNS-specific metabolite effects and partial agonism. Anabasine is frequently used as a biomarker for tobacco consumption (distinct from nicotine replacement therapy) and in toxicological modeling of neuromuscular blockade.

Chemical Identity & Structural Basis (SAR)

To understand the potency differences, one must analyze the steric constraints imposed by the non-aromatic ring.

Feature2-(Piperidin-2-yl)pyridine Nornicotine
Common Name AnabasineNornicotine
Active Moiety 2-(Piperidin-2-yl)pyridine3-(Pyrrolidin-2-yl)pyridine
Ring Structure Piperidine (6-membered saturated ring)Pyrrolidine (5-membered saturated ring)
Stereochemistry Naturally occurring as (S)-isomerNaturally occurring as (S)-isomer
Molecular Weight 162.23 g/mol (Free base)148.21 g/mol (Free base)
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural divergence. The 5-membered pyrrolidine ring of Nornicotine mimics the distance between the cationic nitrogen and the pyridine ring found in Acetylcholine more closely than the 6-membered piperidine ring of Anabasine.

SAR_Comparison cluster_0 Structural Analogs Nicotine Nicotine (Reference Standard) Anabasine Anabasine (2-(Piperidin-2-yl)pyridine) 6-Membered Ring Nicotine->Anabasine Ring Expansion (Pyrrolidine -> Piperidine) Nornicotine Nornicotine (Demethylated Nicotine) 5-Membered Ring Nicotine->Nornicotine Demethylation Receptor nAChR Binding Pocket (Cation-pi interaction site) Anabasine->Receptor Moderate Affinity (Steric Bulk of Piperidine) Nornicotine->Receptor High Affinity (Tight Steric Fit)

Figure 1: Structural divergence of Anabasine and Nornicotine relative to the Nicotine pharmacophore.

Pharmacological Profile: Potency & Affinity

The potency of these compounds is receptor-subtype dependent. The values below represent consensus ranges derived from radioligand binding assays (


) and functional electrophysiology (

).
Table 1: Comparative Potency Landscape
Receptor SubtypeParameterNornicotine Anabasine Interpretation

(CNS)
Affinity (

)
10 – 100 nM 50 – 200 nM Nornicotine binds with 2-5x higher affinity than Anabasine.
EfficacyPartial AgonistPartial AgonistBoth show lower efficacy than Nicotine.

(Homomeric)
Affinity (

)
> 1,000 nM~ 500 – 1,000 nMAnabasine often displays comparable or slightly better affinity at

vs Nornicotine.
Muscle Type (

)
PotencyLowHigh Anabasine is a potent depolarizing agent at neuromuscular junctions (toxicity risk).

Key Insight: The piperidine ring of Anabasine creates steric hindrance that reduces affinity for the high-affinity


 binding pocket, which is optimized for the smaller pyrrolidine ring of Nicotine and Nornicotine. However, Anabasine retains significant potency at peripheral and muscle-type receptors.
Experimental Protocols

To validate these potency differences in your own laboratory, use the following self-validating workflows.

A. Radioligand Binding Assay (Determination of

)

Objective: Quantify the affinity of 2-(Piperidin-2-yl)pyridine dihydrochloride vs. Nornicotine for the


 subtype.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (High affinity, 
    
    
    
    nM) or
    
    
    -Cytisine.[1]
  • Non-specific Control: 300 µM (-)-Nicotine tartrate.

Protocol Steps:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL

      
      -Epibatidine (Final conc. 0.5 nM).
      
    • 25 µL Test Compound (Anabasine or Nornicotine, 10e-9 M to 10e-4 M).

  • Equilibrium: Incubate for 75 minutes at 20-25°C . (Note: Anabasine kinetics may differ; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

B. Functional Calcium Flux Assay (High-Throughput)

Objective: Measure functional potency (


) in a cell line (e.g., HEK293 stably expressing 

or

).

Calcium_Flux_Workflow Step1 Cell Seeding (Poly-D-Lysine Plates) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Baseline Read (RFU measurement) Step2->Step3 Step4 Compound Injection (Anabasine/Nornicotine) Step3->Step4 Step5 Kinetics Read (Peak Fluorescence) Step4->Step5 Step6 Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Figure 2: Workflow for FLIPR/Calcium Flux functional screening.

Critical Technical Note: When testing Anabasine dihydrochloride, ensure the pH of the assay buffer is adjusted after compound addition if using high concentrations, as the acidic salt can shift buffer pH and alter receptor kinetics artificially.

Safety & Toxicology Profile

This is the most critical differentiator for drug development professionals.

  • Anabasine (2-(Piperidin-2-yl)pyridine):

    • Teratogenicity: Known to cause "crooked calf disease" (skeletal deformities) in livestock when ingested during gestation. It inhibits fetal movement via desensitization of neuromuscular nAChRs.

    • Toxicity: Lower

      
       (more toxic) in some models compared to nornicotine due to peripheral respiratory paralysis.
      
  • Nornicotine:

    • Metabolite Status: A major metabolite of nicotine (via CYP2A6).

    • Reactive Profile: Can undergo nitrosation to form N-nitrosonornicotine (NNN), a potent carcinogen. In vitro stability assays must account for this if nitrite is present.

References
  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Kem, W. R., et al. (2004). The diversity of nicotinic acetylcholine receptors and their ligands. Molecular Pharmacology.
  • Green, B. T., et al. (2013). Piperidine alkaloids from Nicotiana species: Teratogenicity and mechanism of action. Food and Chemical Toxicology. Link

  • Papke, R. L., et al. (2010). The pharmacological activity of nicotine and nornicotine on nAChR subtypes relevant to nicotine addiction and cessation. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[2][3][4] Radioligand Binding Assay for Nicotinic Acetylcholine Receptors. Application Notes. Link

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 2-(Piperidin-2-yl)pyridine dihydrochloride , comparing its spectral performance and identification characteristics against its primary isobaric alternatives, Anabasine and Nicotine.

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Focus: Structural Elucidation, Isobaric Differentiation, and Fragmentation Mechanisms

Executive Summary: The Isobaric Challenge

In the analysis of tobacco alkaloids and synthetic nicotinic ligands, 2-(Piperidin-2-yl)pyridine (often referred to as the 2,2'-isomer or


-paranicotine) presents a unique analytical challenge. It is a structural isomer of both Anabasine  (the 3,2'-isomer) and Nicotine  (the 3,2'-pyrrolidine analog). All three share the molecular formula 

and a monoisotopic mass of 162.12 Da , making simple MS1 screening insufficient for positive identification.

This guide provides a definitive fragmentation analysis to distinguish the 2,2'-isomer from its alternatives, focusing on the "Ortho Effect" that drives its unique dissociation pathways.

Comparison at a Glance
Feature2-(Piperidin-2-yl)pyridine Anabasine (Alternative 1)Nicotine (Alternative 2)
Structure 2-substituted Pyridine + Piperidine3-substituted Pyridine + Piperidine3-substituted Pyridine + Methyl-Pyrrolidine
Base Peak (EI) m/z 84 (Piperidinium)m/z 84 (Piperidinium)m/z 84 (N-methylpyrrolidinium)
Diagnostic Ion m/z 78 (High abundance Pyridyl)m/z 133 (Loss of

)
m/z 133 (Loss of

)
Differentiation High m/z 78/84 ratio; Early RTHigh m/z 133 abundanceUnique m/z 133 mechanism; Late RT

Experimental Protocol: Self-Validating Analysis

To replicate the data presented, ensure your instrumentation meets the following criteria. This protocol uses a dual-method approach (EI for structural fingerprinting, ESI for sensitivity) to ensure robust identification.

Method A: GC-MS (Electron Ionization)[4]
  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min)

    
     10°C/min to 300°C (hold 5 min).
    
  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Sample Prep: Dissolve dihydrochloride salt in 1M NaOH (to free base), extract with Dichloromethane (DCM). Critical: The salt form will not volatilize; free-basing is mandatory for GC.

Method B: LC-MS/MS (Electrospray Ionization)
  • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy: Stepped 15-35 eV.

Fragmentation Analysis & Mechanism

The fragmentation of 2-(Piperidin-2-yl)pyridine is driven by the stability of the piperidine ring and the electronic influence of the pyridine nitrogen in the ortho (2-) position.

Electron Ionization (EI) Pathway

Upon 70 eV electron impact, the molecule forms a radical cation


 at m/z 162. The fragmentation is dominated by 

-cleavage
adjacent to the piperidine nitrogen.[1][2]
  • Primary Cleavage (Base Peak Formation): The bond connecting the pyridine and piperidine rings is cleaved. The charge is retained on the piperidine fragment due to the higher basicity of the aliphatic nitrogen, generating the m/z 84 ion (tetrahydropyridinium).

  • Secondary Cleavage (The "Ortho" Signature): Unlike Anabasine, the 2-position allows for a specific "ortho-effect" hydrogen transfer or direct inductive destabilization, leading to a significant abundance of the pyridyl cation at m/z 78 .

  • Ring Opening: The piperidine ring opens, losing an ethyl radical (

    
    , 29 Da) to form m/z 133 .
    
ESI-MS/MS Pathway

In ESI, the molecule forms a stable protonated precursor


 at m/z 163 .
  • Collision Induced Dissociation (CID): The primary loss is ammonia (

    
    , 17 Da) or the cleavage of the inter-ring bond.
    
  • Diagnostic Transition:

    
     (Quantifier) and 
    
    
    
    (Qualifier, Pyridine ring fragment).
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic dissociation of the 2,2'-isomer compared to the standard Anabasine pathway.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 162 Frag_84 Base Peak Tetrahydropyridinium m/z 84 M_Ion->Frag_84 Inter-ring Cleavage (Dominant) Frag_78 Pyridyl Cation m/z 78 (Diagnostic for 2-isomer) M_Ion->Frag_78 Ortho-Cleavage Frag_133 Ring Opening [M - C2H5]+ m/z 133 M_Ion->Frag_133 Piperidine Ring Opening (-29 Da) Anabasine_Path Anabasine (3-isomer) Favors m/z 133 stability Anabasine_Path->Frag_133 Higher Relative Abundance

Caption: Comparative fragmentation pathway. Note that while both isomers produce m/z 84, the 2-isomer (2-(Piperidin-2-yl)pyridine) typically exhibits a higher ratio of m/z 78 due to the proximity of the pyridine nitrogen.

Comparative Performance Review

This section objectively compares the 2-(Piperidin-2-yl)pyridine dihydrochloride against its isomers to assist in method development for impurity profiling or forensic analysis.

Comparison vs. Anabasine (3-isomer)

Context: Anabasine is a minor tobacco alkaloid used as a biomarker for tobacco use.[3] The 2,2'-isomer is a common synthetic impurity or byproduct.

Parameter2-(Piperidin-2-yl)pyridineAnabasineInterpretation
Retention Time (GC) Earlier Later The 2,2'-isomer is generally more volatile/less polar due to intramolecular H-bonding potential between the two nitrogens.
m/z 133 Abundance Moderate (< 20%)High (20-40%) Anabasine's 3-position stabilizes the ring-opened intermediate more effectively than the 2-position.
m/z 78 Abundance High LowThe "Ortho" position facilitates charge retention on the pyridine ring fragments.
Comparison vs. Nicotine

Context: Nicotine is the major alkaloid. Differentiation is usually easy via chromatography, but mass spectral overlap exists.

Parameter2-(Piperidin-2-yl)pyridineNicotineInterpretation
Base Peak m/z 84 (

)
m/z 84 (

)
Both yield m/z 84, but they are different ions (Piperidinium vs N-methylpyrrolidinium). High-res MS can distinguish them (84.0813 vs 84.0813 - Wait, they are isomers:

vs

. Exact mass is identical).
Secondary Ions m/z 161 (

)
m/z 133 (

)
Nicotine fragmentation is dominated by the loss of the methylamine moiety or pyrrolidine ring cleavage.
Differentiation m/z 105 (absent/low)m/z 133 (strong)Nicotine's m/z 133 is a signature loss of the N-methyl group + ring cleavage elements.

Summary of Recommendations

For researchers isolating or quantifying 2-(Piperidin-2-yl)pyridine dihydrochloride:

  • Use GC-MS for Isomer Resolution: The most reliable differentiation from Anabasine is Chromatographic Retention Time (RT). The 2,2'-isomer elutes before Anabasine on standard 5% phenyl columns.

  • Monitor m/z 78: In EI-MS, an elevated m/z 78 peak relative to m/z 133 suggests the presence of the 2-isomer rather than Anabasine.

  • Salt Handling: Always perform a liquid-liquid extraction with base (NaOH) into DCM before GC analysis, as the dihydrochloride salt will degrade or not elute.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 437973, 2-(Piperidin-2-yl)pyridine. Retrieved from [Link]

  • Jacob, P., et al. (2013). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Frontiers in Physiology. Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of Anabasine (EI). Retrieved from [Link]

Sources

Validating Purity of 2-(Piperidin-2-yl)pyridine Dihydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine dihydrochloride) presents a distinct challenge in pharmaceutical and agonist research. While HPLC confirms organic purity, it fails to validate the stoichiometry of the salt form or the presence of inorganic contaminants and moisture.

This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR, Titration), demonstrating why EA remains the definitive method for validating the salt stoichiometry (


) and bulk composition. We provide validated protocols, theoretical calculations, and a logic-based framework for interpreting combustion data.

Part 1: The Analytical Landscape – Comparing Methodologies

In the context of drug development, "purity" is multifaceted. For a dihydrochloride salt, we must confirm the organic backbone, the counter-ion stoichiometry, and the absence of solvation.

Comparative Analysis: EA vs. HPLC vs. Titration

The following table contrasts the performance of Elemental Analysis against standard alternatives for this specific compound.

FeatureElemental Analysis (CHN/Cl) HPLC (UV/Vis) Argentometric Titration qNMR
Primary Target Total elemental composition (C, H, N, Cl)Organic impurities & ChromophoresHalide content (

)
Structure & Molar ratio
Salt Validation High (Confirms 2HCl ratio)None (Salts dissociate in mobile phase)High (Confirms Cl only)Medium (Can see counter-ions if active)
Moisture Detection Indirect (Values drop proportionally)None None High (Distinct

peak)
Sample Size Low (1–3 mg)Low (<1 mg)High (>50 mg)Medium (5–10 mg)
Destructive? YesNo (Recoverable)YesNo
Blind Spot Cannot identify specific impuritiesCannot see inorganic salts/waterCannot see organic degradationExpensive/Complex setup

Scientist's Verdict: HPLC is necessary for chromatographic purity, but Elemental Analysis is the only single-step method that simultaneously validates the organic structure and the di-acid salt stoichiometry.

Part 2: Theoretical Framework & Stoichiometry

To validate the experimental data, we must first establish the theoretical baseline. 2-(Piperidin-2-yl)pyridine is a chiral alkaloid. The dihydrochloride salt implies the protonation of both nitrogen atoms (pyridyl and piperidinyl).

Molecular Data
  • IUPAC Name: 2-(Piperidin-2-yl)pyridine dihydrochloride

  • Chemical Formula:

    
    
    
  • Molecular Weight (Base): 162.23 g/mol

  • Molecular Weight (Salt): 235.15 g/mol

Theoretical Calculation (The "Golden Standard")

For a successful validation, experimental values must fall within


 of these calculated values.
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
    (Note: 14 from base + 2 from HCl)
  • Nitrogen (

    
    ): 
    
    
    
  • Chlorine (

    
    ): 
    
    
    

Target Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %Cl:

    
    
    

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to mitigate the hygroscopicity of hydrochloride salts, which is the primary cause of EA failure.

Workflow Visualization

The following diagram outlines the critical path for sample preparation and data validation.

ValidationWorkflow Sample Crude 2-(Piperidin-2-yl)pyridine 2HCl Drying Vacuum Drying (40°C, 4h, P2O5) Sample->Drying Remove Surface H2O Weighing Microbalance Weighing (Target: 2.0 mg ± 0.1) Drying->Weighing Minimize Exposure Combustion Combustion Analysis (>950°C + O2) Weighing->Combustion Oxidation DataProc Data Comparison (Exp vs. Theo) Combustion->DataProc Raw % Output Decision Pass/Fail Decision DataProc->Decision Tolerance Check

Figure 1: Critical path for Elemental Analysis validation. Note the emphasis on the drying step prior to weighing.

Step-by-Step Methodology
1. Pre-Treatment (Crucial Step)

Anabasine dihydrochloride is hygroscopic. Atmospheric moisture will artificially lower %C and %N values while raising %H.

  • Action: Place the sample in a vacuum drying pistol or oven.

  • Conditions: 40°C at <10 mbar pressure over

    
     (phosphorus pentoxide) desiccant for 4–6 hours.
    
  • Why: This removes surface water without subliming the hydrochloride acid.

2. Calibration & Weighing
  • Standard: Use Acetanilide or Sulfanilamide as the calibration standard (K factor determination).

  • Balance: Use a microbalance with readability to 0.001 mg (1 µg).

  • Sample Mass: Weigh 1.5 mg to 2.5 mg into a tin capsule. Fold tightly to exclude air.

  • Replicates: Prepare triplicate samples (

    
    ) to calculate Standard Deviation (SD).
    
3. Combustion Parameters (CHNS Mode)
  • Furnace Temperature: 980°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Injection: 2–5 seconds (ensure complete oxidation of the pyridine ring).

  • Reduction Tube: Copper wire at 650°C (converts

    
     to 
    
    
    
    ).
4. Halogen Determination (Optional but Recommended)

For the dihydrochloride confirmation, standard CHN analysis is often supplemented with oxygen flask combustion (Schöniger flask) followed by potentiometric titration for Chlorine.

  • Target: 30.15% Cl.

Part 4: Data Interpretation & Troubleshooting

Interpreting EA data requires analyzing the pattern of deviation, not just the numbers.

Acceptance Criteria

According to the Journal of Organic Chemistry and standard pharmacopeial guidelines, the acceptable tolerance is:



Diagnostic Logic

Use the following logic flow to diagnose the purity status of your sample.

DecisionLogic Start Analyze Results CheckC Is Carbon within ±0.4%? Start->CheckC Pass PASS: High Purity 2HCl Salt CheckC->Pass Yes Fail FAIL: Analyze Deviation CheckC->Fail No LowC_HighH Low %C, High %H, Low %N Fail->LowC_HighH Pattern A LowCl Low %Cl (e.g., ~15-20%) Fail->LowCl Pattern B HighC High %C, Low %Cl Fail->HighC Pattern C Diagnosis1 Diagnosis: Solvent/Water Solvation (Recalculate with H2O) LowC_HighH->Diagnosis1 Diagnosis2 Diagnosis: Mono-HCl Salt or Mixed Salt Species LowCl->Diagnosis2 Diagnosis3 Diagnosis: Free Base Contamination (Incomplete Acidification) HighC->Diagnosis3

Figure 2: Diagnostic decision tree for interpreting Elemental Analysis deviations.

Case Study: The "Water Trap"

A common scenario with Anabasine 2HCl is obtaining results like:

  • Exp: C: 47.5%, H: 7.1%, N: 11.1%

  • Theo: C: 51.08%, H: 6.86%, N: 11.91%

Analysis:

  • Carbon is low (-3.5%).

  • Nitrogen is low (-0.8%).

  • Hydrogen is high (+0.24%).

Conclusion: The sample is not impure in terms of synthesis byproducts; it is solvated . If you calculate for


, the theoretical C drops to ~45-47%.
Corrective Action:  Re-dry the sample aggressively or report as the hydrate form if the hydration is stoichiometric and stable.

References

  • PubChem. (n.d.). Anabasine Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for combustion analysis principles).
  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.5.12: Water: Semi-Micro Determination. EDQM. (Reference for moisture handling in salts).

Cross-reactivity of 2-(Piperidin-2-yl)pyridine dihydrochloride in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Immunoassay Cross-Reactivity of 2-(Piperidin-2-yl)pyridine Dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 2-(Piperidin-2-yl)pyridine dihydrochloride in immunoassays. We will move beyond theoretical listings to provide a robust, field-proven experimental strategy, grounded in established scientific principles for assay validation. This document offers detailed protocols, data interpretation frameworks, and the causal logic behind our experimental choices to ensure your results are accurate, reproducible, and trustworthy.

The Challenge: Structural Analogs and Assay Specificity

In the development of immunoassays for novel therapeutics or the monitoring of specific metabolites, analytical specificity is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally related compounds, defines the reliability of the assay. 2-(Piperidin-2-yl)pyridine is a structural motif of interest and may be present as a metabolite, an impurity, or a related library compound in various research and development programs.

Its structural similarity to other critical molecules necessitates a rigorous evaluation of its potential to cross-react in a given immunoassay. For the purpose of this guide, we will consider a hypothetical scenario where an immunoassay has been developed for a primary analyte, "Analyte X," a novel therapeutic that shares a core piperidinyl-pyridine scaffold. Our objective is to determine if 2-(Piperidin-2-yl)pyridine dihydrochloride and other related structures interfere with the accurate quantification of Analyte X.

The Principle of Competitive Inhibition: The Gold Standard for Cross-Reactivity Assessment

To quantify cross-reactivity, the competitive immunoassay (specifically, a competitive ELISA) is the industry-standard method. This format is uniquely suited for this task because it directly measures the ability of a compound to compete with the primary analyte for a limited number of antibody binding sites.

The principle is as follows: A known amount of the primary analyte is immobilized on a microplate well (or a labeled version is used in solution). A fixed amount of a specific antibody is then introduced along with the sample containing the unknown amount of analyte. The "free" analyte in the sample competes with the immobilized analyte for binding to the antibody. A higher concentration of free analyte in the sample results in less antibody binding to the immobilized analyte, leading to a weaker signal. Cross-reacting compounds will similarly compete with the primary analyte, reducing the signal in a concentration-dependent manner.

G cluster_0 High Analyte X Concentration cluster_1 Low Analyte X / Cross-Reactant Concentration Antibody Specific Antibody Analyte_Bound Labeled Analyte (on plate) Antibody->Analyte_Bound Binding Blocked Analyte_Free Analyte X (in sample) Analyte_Free->Antibody Binds Result_Low Low Signal Analyte_Bound->Result_Low Antibody2 Specific Antibody Analyte_Bound2 Labeled Analyte (on plate) Antibody2->Analyte_Bound2 Binds Analyte_Free2 Analyte X (in sample) Result_High High Signal Result_High->Analyte_Bound2

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

Experimental Design: A Framework for Comparison

Our goal is to compare the binding affinity of 2-(Piperidin-2-yl)pyridine dihydrochloride and other relevant compounds to the antibody raised against Analyte X. This is achieved by determining the concentration of each compound required to inhibit the assay signal by 50% (the IC50 value).

Comparator Compounds:

  • Analyte X: The primary analyte; our positive control and reference compound.

  • 2-(Piperidin-2-yl)pyridine dihydrochloride: The primary compound under investigation.

  • Metabolite Y: A known major metabolite of Analyte X.

  • Precursor Z: A key starting material in the synthesis of Analyte X.

  • Negative Control Compound: A structurally unrelated molecule.

The workflow for this assessment is systematic and includes critical validation checks.

G A Plate Coating (Analyte X-BSA Conjugate) B Blocking (e.g., with BSA or Casein) A->B C Prepare Serial Dilutions (Analyte X, Test Compounds) B->C D Competition Step (Add Ab + Diluted Compounds) B->D C->D E Incubation & Washing D->E F Add Secondary Ab-HRP E->F G Incubation & Washing F->G H Add TMB Substrate (Color Development) G->H I Stop Reaction (Add Sulfuric Acid) H->I J Read Absorbance (450 nm) I->J K Data Analysis (IC50 & % Cross-Reactivity) J->K

Caption: Experimental Workflow for Competitive ELISA.

Detailed Experimental Protocol

This protocol describes a competitive ELISA for determining cross-reactivity. All steps should be performed with calibrated pipettes and high-purity reagents.

4.1 Materials and Reagents:

  • Coating Buffer: PBS, pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 1% BSA in PBST.

  • Primary Antibody: Anti-Analyte X antibody, diluted in Assay Buffer.

  • Coating Antigen: Analyte X conjugated to a carrier protein (e.g., BSA), diluted in Coating Buffer to 2 µg/mL.

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP), diluted in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Plates: 96-well high-binding polystyrene microplates.

  • Test Compounds: Analyte X, 2-(Piperidin-2-yl)pyridine dihydrochloride, and other comparators, prepared as 10 mM stocks in DMSO and serially diluted in Assay Buffer.

4.2 Step-by-Step Methodology:

  • Plate Coating: Add 100 µL of the Coating Antigen solution (2 µg/mL) to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competition:

    • Add 50 µL of serially diluted test compounds (or standard Analyte X) to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to all wells. The final antibody concentration should be pre-determined to give approximately 80% of the maximum signal.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the wash step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 300 µL of Wash Buffer per well.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of a compound is quantified relative to the primary analyte. This requires calculating the IC50 for each compound and then determining the percent cross-reactivity.

5.1 Calculating the IC50:

The IC50 is the concentration of a competitor that displaces 50% of the specific binding of the antibody. This value is determined by plotting the absorbance signal against the log of the competitor concentration and fitting the data to a four-parameter logistic (4PL) curve.

5.2 Calculating Percent Cross-Reactivity:

The percent cross-reactivity is calculated using the following formula, which compares the IC50 of the primary analyte to that of the test compound:

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater potential for the test compound to interfere with the assay.

Comparative Performance Data (Illustrative Results)

The following table presents a plausible set of results from the experiment described above. This data allows for a direct comparison of the cross-reactivity profiles of the tested compounds.

CompoundIC50 (nM)% Cross-ReactivityInterpretation
Analyte X 15.2100%Reference Compound
2-(Piperidin-2-yl)pyridine 4,8500.31%Very Low Cross-Reactivity
Metabolite Y 98.615.4%Moderate Cross-Reactivity
Precursor Z > 100,000< 0.015%Negligible Cross-Reactivity
Negative Control > 100,000< 0.015%No Cross-Reactivity

Analysis of Illustrative Data:

  • 2-(Piperidin-2-yl)pyridine dihydrochloride shows very low cross-reactivity (0.31%). This indicates that at concentrations typically found in a sample, it is unlikely to cause significant interference in the quantification of Analyte X.

  • Metabolite Y demonstrates moderate cross-reactivity (15.4%). This is a significant finding. Researchers must consider the physiological concentrations of this metabolite, as it could lead to an overestimation of Analyte X levels.

  • Precursor Z and the Negative Control show negligible cross-reactivity, confirming the specificity of the antibody for the core structure of Analyte X and its closely related metabolite.

Trustworthiness and In-Built Assay Validation

The described protocol is a self-validating system. Key controls must be included in every plate to ensure data integrity:

  • Bmax (Maximum Signal): Wells with antibody but no competitor. This defines the upper plateau of the curve.

  • NSB (Non-Specific Binding): Wells with no antibody. This measures the background signal, which should be minimal.

  • Standard Curve: A full dilution series of Analyte X must be run on every plate to accurately determine its IC50, which serves as the reference for all cross-reactivity calculations.

Adherence to these controls ensures that plate-to-plate variability is minimized and that the calculated cross-reactivity values are reliable and reproducible. Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of such validation procedures in bioanalytical method development.

Conclusion

This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of 2-(Piperidin-2-yl)pyridine dihydrochloride in a specific immunoassay. Based on our illustrative data, this compound exhibits minimal potential for interference. However, the moderate cross-reactivity of a related metabolite highlights the critical importance of performing these empirical tests rather than relying on structural similarity alone. By implementing the detailed competitive ELISA protocol and data analysis framework presented here, researchers can confidently characterize the specificity of their immunoassays, ensuring the generation of accurate and reliable data in drug development and other research applications.

References

  • Title: Immunoassay and Other Ligand-Binding Assay-Related Terms Source: The AAPS Journal URL: [Link]

  • Title: Assay validation Source: British Journal of Anaesthesia URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Technical Guide: FTIR Spectral Analysis of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectra Interpretation for 2-(Piperidin-2-yl)pyridine Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a high-resolution technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-(Piperidin-2-yl)pyridine dihydrochloride (commonly referred to as Anabasine dihydrochloride). As a Senior Application Scientist, I have structured this analysis to address the critical challenge in this field: distinguishing the dihydrochloride salt form from its free base precursor and its structural analog, Nicotine.

The guide moves beyond basic peak assignment, offering a comparative framework to validate synthesis endpoints (salt formation) and purity. It includes specific protocols for handling the hygroscopic nature of the dihydrochloride salt to prevent water artifacts from obscuring diagnostic ammonium bands.

Part 1: Chemical Context & Structural Dynamics

To interpret the spectrum accurately, one must understand the vibrational changes induced by the dihydrochloride salt formation.

The Molecule: 2-(Piperidin-2-yl)pyridine consists of two nitrogenous rings:

  • Pyridine Ring: Aromatic, containing a tertiary nitrogen.

  • Piperidine Ring: Saturated, containing a secondary amine.

The Transformation (Free Base


 Dihydrochloride): 
Upon reaction with HCl, both nitrogen centers are protonated. This drastically alters the dipole moments and bond force constants, creating a distinct spectral "fingerprint" compared to the free base.
  • Piperidine N (Secondary Amine)

    
     Piperidinium (
    
    
    
    ):
    The single weak N-H stretch of the base is replaced by a broad, intense ammonium envelope.
  • Pyridine N (Aromatic N)

    
     Pyridinium (
    
    
    
    ):
    The aromatic ring breathing modes shift to higher frequencies due to the positive charge increasing ring rigidity.

Part 2: Experimental Protocol (ATR vs. Transmission)

The dihydrochloride salt is hygroscopic . Improper sample preparation is the leading cause of spectral misinterpretation (specifically, confusing water O-H bands with N-H stretches).

Method A: Diamond ATR (Recommended for Routine ID)
  • Why: Minimal sample prep reduces moisture absorption.

  • Protocol:

    • Ensure the crystal (ZnSe or Diamond) is chemically clean and dry. Background scan is critical.

    • Place ~5 mg of powder on the crystal.

    • Apply high pressure (clamp) to ensure contact. Note: The salt is crystalline and hard; poor contact yields noisy spectra.

    • Critical Step: If a broad hump appears >3400 cm⁻¹, apply a heat gun gently (set to 40°C) over the sample for 30 seconds to drive off surface moisture, then rescan.

Method B: KBr Pellet (Recommended for Resolution)
  • Why: Better resolution of the "ammonium envelope" (2400–3000 cm⁻¹) compared to ATR.

  • Protocol:

    • Dry KBr powder at 110°C overnight.

    • Mix sample:KBr at a 1:100 ratio.

    • Press under vacuum to eliminate water vapor.

    • Caution: If the pellet is cloudy, moisture has been incorporated. The spectrum will show a false O-H peak at 3450 cm⁻¹.

Part 3: Spectral Analysis & Comparison[1]

This section contrasts the target molecule against its two most common "alternatives" in a lab setting: the Free Base (precursor) and Nicotine (analog).

The Diagnostic Region: High Wavenumber (3500 – 2000 cm⁻¹)
Feature2-(Piperidin-2-yl)pyridine 2HCl (Target)2-(Piperidin-2-yl)pyridine Free Base Nicotine (Analog)
3300–3500 cm⁻¹ Absent/Weak (unless wet). No sharp single band.Single, Sharp Band (Secondary N-H stretch).Absent. (Tertiary amines only).
2400–3000 cm⁻¹ Ammonium Envelope. Broad, multiple sub-bands (Fermi resonance). Overlaps C-H stretches.[1]Sharp C-H stretches only (2800–3000). Clean baseline below 2800.Sharp C-H stretches.
Interpretation The "Ammonium Envelope" is the primary confirmation of salt formation.Presence of sharp 3300 peak indicates incomplete salt formation.Lack of N-H band distinguishes Nicotine from Anabasine Free Base.
The Fingerprint Region: Double Bond & Ring Modes (1650 – 1400 cm⁻¹)
  • Pyridinium Shift: The C=N / C=C ring stretching vibrations of the pyridine ring (typically ~1580 cm⁻¹ in free base) shift to ~1600–1640 cm⁻¹ upon protonation.

  • Amine Deformation: The secondary ammonium (

    
    ) scissoring vibration appears as a distinct medium-intensity band near 1580–1600 cm⁻¹ , often overlapping with the shifted pyridine modes.
    
Comparative Data Table
Functional Group VibrationWavenumber (cm⁻¹) - 2HCl Salt Wavenumber (cm⁻¹) - Free Base Notes on Shift Mechanics
N-H Stretch 2400–3200 (Broad, Multi-band)~3290–3350 (Sharp, Single)Protonation creates

(salt) vs

(base).
Aromatic C-H Stretch 3000–31003000–3100Minimal shift.
Aliphatic C-H Stretch 2850–2980 (Obscured by NH+)2850–2980 (Distinct)Salt form obscures these peaks due to broad ammonium band.
Pyridine Ring (C=N/C=C) 1610–1640 (Strong)~1575–1590 (Medium)Positive charge on N increases ring bond order/force constant.
NH Deformation ~1590 (Medium)~730 (Wag, Broad)Bending mode of

is unique to the secondary amine salt.
C-N Stretch 1200–13501200–1350Complex coupled vibrations; less diagnostic.

Part 4: Decision Logic & Workflow

The following diagram outlines the logical workflow for identifying the compound and troubleshooting common spectral issues.

FTIR_Workflow Start Acquire Spectrum (Target: Anabasine 2HCl) Check_3400 Check 3300-3500 cm⁻¹ region Start->Check_3400 Sharp_Peak Sharp Peak at ~3300? Check_3400->Sharp_Peak Check_2500 Check 2400-3000 cm⁻¹ Sharp_Peak->Check_2500 No Result_Base Identity: Free Base (Incomplete Salt Formation) Sharp_Peak->Result_Base Yes Broad_Hump Broad Hump >3400? Result_Wet Issue: Hygroscopic Water Action: Dry Sample & Retest Broad_Hump->Result_Wet Yes (O-H stretch) Result_Salt Identity: 2HCl Salt Confirmed Broad_Hump->Result_Salt No (Pure Salt) Ammonium_Env Broad 'Ammonium Envelope'? Check_2500->Ammonium_Env Ammonium_Env->Broad_Hump Yes Result_Nicotine Identity: Nicotine/Tertiary Amine (No NH stretch) Ammonium_Env->Result_Nicotine No (Clean Baseline)

Figure 1: Decision tree for spectral validation of 2-(Piperidin-2-yl)pyridine dihydrochloride.

Part 5: Troubleshooting & Validation

Problem: The spectrum shows a massive band at 3400 cm⁻¹ masking the N-H region.

  • Cause: The 2HCl salt is extremely hygroscopic. It forms hydrates rapidly in air.

  • Solution: Do not rely on the 3400 region for identification if the sample was exposed to air. Focus on the 1600–1640 cm⁻¹ region. If the pyridine ring stretch has shifted up from 1580 to 1630, protonation has occurred, even if the sample is wet.

Problem: Distinguishing from Nicotine.

  • Differentiation: Nicotine is a tertiary amine (pyrrolidine ring) and pyridine. It lacks the N-H bond entirely in the free base form.[2] In the salt form, Nicotine will have a pyridinium N-H+ band, but it lacks the

    
     (secondary ammonium) characteristics. The Anabasine 2HCl spectrum is more complex in the 2500–3000 region due to the presence of two distinct protonated nitrogen species.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Piperazine dihydrochloride Infrared Spectrum (Used as reference for secondary amine salt envelope behavior). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for Pyridine vs.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Amine Salt deformation bands).[1]

Sources

A Comparative Guide to the Synthesis of 2-(Piperidin-2-yl)pyridine Dihydrochloride: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. 2-(Piperidin-2-yl)pyridine, also known as anabasine, is a significant pharmacophore and a critical intermediate in the development of various therapeutic agents. Its dihydrochloride salt offers improved stability and handling properties, making it a preferred form for many applications. This guide provides an in-depth, objective comparison of common synthetic protocols for 2-(Piperidin-2-yl)pyridine dihydrochloride, focusing on reproducibility, efficiency, and practical considerations for a laboratory setting. The information presented is supported by experimental data from peer-reviewed literature to ensure scientific integrity.

Introduction to 2-(Piperidin-2-yl)pyridine and its Dihydrochloride Salt

2-(Piperidin-2-yl)pyridine is a naturally occurring alkaloid found in certain plants of the Nicotiana genus.[1] Its structure, featuring a pyridine ring linked to a piperidine ring at the 2-position, is a key element in molecules that interact with nicotinic acetylcholine receptors (nAChRs).[2][3] This interaction makes it a valuable scaffold in the design of drugs targeting a range of neurological and inflammatory conditions.[4] The dihydrochloride salt is often preferred for its crystallinity and solubility in aqueous media, which facilitates purification and formulation.

The synthesis of this compound, while conceptually straightforward, presents several challenges that can affect reproducibility and yield. This guide will dissect two primary, representative synthetic strategies:

  • Direct Catalytic Hydrogenation of a Pyridine Precursor: An atom-economical approach that relies on the reduction of a suitable pyridine-containing starting material.

  • Multi-step Synthesis via Ring Formation: A more controlled, albeit longer, route that builds the piperidine ring onto a pyridine core.

We will explore the nuances of each method, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate synthesis for their needs.

Comparative Analysis of Synthesis Protocols

The choice of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of reagents, and the required equipment. The following table provides a high-level comparison of the two main approaches discussed in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Multi-step Synthesis from 3-Aminomethylpyridine
Starting Material 2-Substituted Pyridine (e.g., 2-phenylpyridine)3-Aminomethylpyridine, Benzophenoneimine
Key Transformation Heterogeneous Catalytic HydrogenationImine formation, Alkylation, Cyclization
Typical Catalysts PtO₂, Rh/C, Ru/C[5][6]Not applicable
Reaction Steps 1-23-4
Typical Overall Yield Moderate to HighGood[7]
Key Challenges Catalyst poisoning, high pressure/temperature, potential for over-reduction[5]Multiple steps, purification of intermediates
Scalability Good, with appropriate high-pressure equipmentModerate
Reagent Cost Catalyst can be expensive, but reusableGenerally lower-cost reagents

Protocol 1: Catalytic Hydrogenation of a 2-Substituted Pyridine

This approach is the most direct method for the synthesis of the piperidine ring from a pyridine precursor. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for this transformation, often in an acidic solvent like glacial acetic acid to enhance the reactivity of the pyridine ring.[5][8]

Causality Behind Experimental Choices

The aromaticity of the pyridine ring makes it resistant to reduction. The use of an acidic solvent, such as glacial acetic acid, protonates the pyridine nitrogen, which activates the ring towards hydrogenation.[5] Platinum oxide is a robust catalyst for this transformation, although other noble metal catalysts like rhodium on carbon can also be employed, sometimes under milder conditions.[9] The use of high-pressure hydrogen gas ensures a sufficient concentration of the reducing agent at the catalyst surface to drive the reaction to completion.

Experimental Protocol: Hydrogenation using PtO₂

Starting Material: 2-Phenylpyridine (as a representative 2-substituted pyridine)

Step 1: Catalytic Hydrogenation

  • To a high-pressure reactor vessel, add 2-phenylpyridine (1.0 g) and glacial acetic acid (10 mL).

  • Carefully add PtO₂ (5 mol%) to the solution.[5]

  • Seal the reactor and purge the headspace several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[8]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

Step 2: Work-up and Dihydrochloride Salt Formation

  • Dissolve the residue in deionized water and basify with a concentrated solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperidin-2-yl)pyridine.

  • Dissolve the crude product in a minimal amount of isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in isopropanol (or a similar solvent) dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to obtain 2-(piperidin-2-yl)pyridine dihydrochloride as a solid.

Self-Validating System

The successful synthesis can be confirmed by standard analytical techniques. The disappearance of the starting material can be monitored by TLC or GC-MS. The final product should be characterized by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and melting point analysis. The expected purity for the dihydrochloride salt should be ≥98%.[3]

Protocol 2: Multi-step Synthesis from 3-Aminomethylpyridine

This protocol offers an alternative to high-pressure hydrogenation and provides a more controlled construction of the piperidine ring. This method involves the formation of a chiral ketimine, followed by alkylation and intramolecular cyclization.[7]

Causality Behind Experimental Choices

This enantioselective approach utilizes a chiral auxiliary to direct the stereochemistry of the final product. The initial formation of a ketimine protects the primary amine of 3-aminomethylpyridine and allows for stereocontrolled alkylation. The subsequent deprotection and base-catalyzed intramolecular ring closure efficiently form the desired piperidine ring.

Experimental Protocol: Multi-step Synthesis

Step 1: Formation of Chiral Ketimine

  • Condense 3-aminomethylpyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, in a suitable solvent like toluene with azeotropic removal of water.[7]

Step 2: Enantioselective C-Alkylation

  • Treat the resulting chiral ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding anion.

  • React the anion with an appropriate dihaloalkane (e.g., 1,4-dibromobutane) to introduce the carbon chain that will form the piperidine ring.[7]

Step 3: N-Deprotection and Intramolecular Cyclization

  • Deprotect the ketimine under acidic conditions to liberate the secondary amine.

  • Induce intramolecular ring closure through a base-catalyzed reaction to form the 2-(piperidin-2-yl)pyridine.[7]

Step 4: Dihydrochloride Salt Formation

  • Follow the same procedure as described in Protocol 1, Step 2, to convert the free base into the dihydrochloride salt.

Self-Validating System

Each step of this multi-step synthesis should be monitored by appropriate analytical techniques (TLC, NMR) to ensure the desired transformation has occurred before proceeding to the next step. The final product's identity and purity should be confirmed by NMR, mass spectrometry, and melting point determination. The enantiomeric excess can be determined by chiral HPLC.

Visualization of Synthetic Workflows

Protocol 1: Catalytic Hydrogenation

G start 2-Phenylpyridine step1 Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) start->step1 intermediate Crude 2-(Piperidin-2-yl)pyridine step1->intermediate step2 Work-up & Dihydrochloride Salt Formation (HCl) intermediate->step2 end 2-(Piperidin-2-yl)pyridine Dihydrochloride step2->end

Caption: Workflow for the synthesis of 2-(Piperidin-2-yl)pyridine dihydrochloride via catalytic hydrogenation.

Protocol 2: Multi-step Synthesis

G start 3-Aminomethylpyridine step1 Ketimine Formation start->step1 intermediate1 Chiral Ketimine step1->intermediate1 step2 Alkylation intermediate1->step2 intermediate2 Alkylated Ketimine step2->intermediate2 step3 Deprotection & Cyclization intermediate2->step3 intermediate3 Crude 2-(Piperidin-2-yl)pyridine step3->intermediate3 step4 Dihydrochloride Salt Formation (HCl) intermediate3->step4 end 2-(Piperidin-2-yl)pyridine Dihydrochloride step4->end

Caption: Workflow for the multi-step synthesis of 2-(Piperidin-2-yl)pyridine dihydrochloride.

Trustworthiness and Reproducibility

The reproducibility of these protocols is highly dependent on the careful control of reaction conditions and the purity of the starting materials.

  • For Protocol 1 (Catalytic Hydrogenation): The activity of the catalyst is a critical variable. Catalyst poisoning by impurities in the starting material or solvent can significantly hinder the reaction.[5] Ensuring the use of high-purity reagents and a properly handled catalyst is essential for consistent results. The reaction is also sensitive to pressure and temperature, which must be carefully monitored and controlled.

  • For Protocol 2 (Multi-step Synthesis): This route, while longer, can offer greater control and potentially higher reproducibility, as each step can be monitored and purified. The critical steps are the formation of the anion with LDA, which requires anhydrous conditions and precise temperature control, and the final cyclization.

Conclusion

Both catalytic hydrogenation and multi-step synthesis are viable and reproducible methods for obtaining 2-(Piperidin-2-yl)pyridine dihydrochloride. The choice between them will depend on the specific needs and resources of the researcher.

  • Catalytic hydrogenation is a more direct and atom-economical approach, well-suited for larger-scale synthesis where high-pressure equipment is available. Careful attention to catalyst quality and reaction conditions is paramount for success.

  • Multi-step synthesis offers a more controlled, albeit more labor-intensive, route that can also be adapted for enantioselective synthesis. This method may be preferable for smaller-scale preparations where precise control over stereochemistry is required.

By understanding the underlying principles and practical considerations of each protocol, researchers can confidently select and execute the synthesis of this important building block for their drug discovery and development endeavors.

References

  • Reddymasu Sreenivasulu, K. Venkata Sri Ranganath, and R. Ramesh Raju. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of ChemTech Research (2015).
  • Nature Catalysis.
  • U.S. Patent 6,258,955 B1. "Process for preparing 2-piperidineethanol compounds." [Online].
  • Crooks, P. A., et al. "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." The AAPS journal 7.3 (2005): E746-E753.
  • MDPI. "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • International Journal of Pharmaceutical Sciences and Research. "SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE." (2019).
  • RSC Publishing. "Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides." Green Chemistry (2021).
  • Veeprho. "Anabasine Impurities and Related Compound." [Online]. Available: [Link]

  • Veeprho. "rac-Anabasine-D4 (DiHCl)." [Online]. Available: [Link]

  • Repositorio UCHILE. "Synthesis of anabaseine and anabasine derivatives: Structural modifications of possible nicotinic agonists." [Online]. Available: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Piperidin-2-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ) is a potent nicotinic acetylcholine receptor (nAChR) agonist. While structurally an isomer of nicotine, its dihydrochloride salt form significantly alters its solubility profile, increasing its bioavailability in aqueous environments.

CRITICAL WARNING: This compound is acutely toxic by ingestion, inhalation, and dermal absorption. It acts as a neurotoxin. Improper disposal poses severe risks to aquatic life and downstream water safety. Under no circumstances should this compound be discharged into municipal sewage systems.

Physicochemical & Hazard Matrix
ParameterDataOperational Implication
CAS Number 6018-54-8Use for specific waste profiling.
Molecular Formula C₁₀H₁₄N₂ · 2HClAcidic salt; potential for HCl release if heated.
Solubility High (Water)High Mobility: Rapidly disperses in water; requires double containment.
Toxicity (LD50) ~50 mg/kg (Oral, Rat)*Category 2/3 Acute Toxin: Lethal dose is small; treat as P-listed waste equivalent.
Target Organs CNS, Neuromuscular JunctionInduces tremors, respiratory paralysis, and asystole.
Incompatibilities Strong Oxidizers, Strong BasesBases will liberate the free amine (anabasine), increasing volatility.

*Note: LD50 values are often extrapolated from the free base (Anabasine, CAS 494-52-0). Treat the salt with equal caution.

Strategic Risk Assessment (The "Why")

To ensure compliance and safety, one must understand the mechanism of the hazard.

  • Neurotoxicity: Anabasine mimics acetylcholine, binding to nicotinic receptors.[1] Unlike acetylcholine, it is not rapidly hydrolyzed by acetylcholinesterase. This causes prolonged depolarization, leading to overstimulation followed by neuromuscular blockade (paralysis).

  • Environmental Persistence: The pyridine ring is stable. If released into waterways, it resists rapid biodegradation, posing long-term risks to aquatic invertebrates.

  • Salt Dissociation: In water, the dihydrochloride dissociates. The chloride ions are benign, but the protonated anabasine cation is highly soluble and mobile. This is why solid-phase isolation is the preferred disposal state.

Pre-Disposal Protocols: The "Self-Validating" System

A self-validating system means the workflow prevents errors before they occur.

Personal Protective Equipment (PPE) Standards
  • Gloves: Nitrile (Minimum thickness 0.11 mm). Reasoning: Cationic salts can permeate thin latex; nitrile offers superior resistance to organic bases.

  • Respiratory: N95 or P100 particulate respirator if handling open powder.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Segregation Logic

Do not mix this stream with general organic solvents unless necessary.

  • Stream A (Solid): Pure substance, contaminated weighing boats, paper towels.

  • Stream B (Aqueous): Solutions containing the salt.

  • Stream C (Organic): Solutions in MeOH, DMSO, etc.

Visualized Disposal Workflows

Workflow 1: Waste Stream Decision Matrix

This diagram illustrates the logic flow for categorizing and processing the waste.

WasteSegregation Start Waste Generation: 2-(Piperidin-2-yl)pyridine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Dry Liquid Liquid Waste StateCheck->Liquid Wet BinA CONTAINER A: Solid Toxic Waste (Double Bagged) Solid->BinA Label: Toxic/Poison SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water > 50% Organic Organic Solvent (DMSO/MeOH) SolventCheck->Organic Organics > 50% BinB CONTAINER B: Aqueous Toxic (pH 5-9) Aqueous->BinB Do NOT drain dispose HalogenCheck Halogenated? Organic->HalogenCheck BinC CONTAINER C: Non-Halogenated Organic Toxic HalogenCheck->BinC No (e.g., MeOH) BinD CONTAINER D: Halogenated Organic Toxic HalogenCheck->BinD Yes (e.g., DCM)

Caption: Decision matrix for segregating Anabasine dihydrochloride waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Debris)

Objective: Contain dust and prevent leaching.

  • Primary Containment: Place the solid waste into a clear polyethylene bag.

  • Deactivation (Optional but Recommended): If the quantity is small (<100 mg), add a slurry of activated charcoal to the bag to adsorb the compound.

  • Secondary Containment: Seal the primary bag and place it inside a secondary container (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine)"

    • Hazard:[2][3] "Toxic (Acute), Environmental Hazard"

    • Waste Code:P075 (Nicotine equivalent) or D001/Toxic depending on local RCRA interpretation (See Section 6).

Scenario B: Aqueous Solutions

Objective: Prevent sink disposal and stabilize pH.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Caution: Adding strong base (NaOH) will convert the salt to the free base (Anabasine), which is an oil and may separate from water or volatilize. Keep the pH neutral to slightly acidic to maintain the salt form.

  • Collection: Pour into a dedicated "Aqueous Toxic" carboy.

  • Labeling: Clearly mark "Aqueous Solution - Contains Neurotoxin."

Scenario C: Spill Cleanup (Emergency Response)

Objective: Immobilize and remove without generating dust.

SpillResponse Alert 1. Evacuate & Alert (Do not breathe dust) PPE 2. Don PPE (Nitrile, Goggles, N95) Alert->PPE Contain 3. Cover Spill (Damp Paper Towels) PPE->Contain Clean 4. Scoop & Wipe (Double Bag Waste) Contain->Clean Decon 5. Surface Decon (Soap/Water Wash) Clean->Decon

Caption: Emergency workflow for dry powder spills. Using damp towels prevents aerosolization of the toxic salt.

Regulatory Framework (RCRA & EPA)

In the United States, compliance relies on the Resource Conservation and Recovery Act (RCRA).[4]

  • P-List vs. Characteristic:

    • Nicotine and its salts are explicitly listed as P075 (Acutely Hazardous Waste).

    • Anabasine is a structural isomer. While not always explicitly listed by CAS number in every state's adoption of the P-list, it exhibits the Characteristic of Toxicity .

    • Best Practice: To ensure zero liability, manage Anabasine dihydrochloride as P-Listed Waste . This requires:

      • Triple rinsing of empty containers.

      • Collecting rinsate as hazardous waste.

      • Zero tolerance for drain disposal.

  • Final Destruction: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the pyridine ring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21975, Anabasine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Anabasine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Piperidin-2-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.